(S)-2-aminopentan-1-ol hydrochloride
Description
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Properties
IUPAC Name |
(2S)-2-aminopentan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-2-3-5(6)4-7;/h5,7H,2-4,6H2,1H3;1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOPGOUAQOFPMZ-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of (S)-2-Aminopentan-1-ol Hydrochloride
Abstract
(S)-2-Aminopentan-1-ol hydrochloride, a chiral amino alcohol, is a pivotal building block in modern asymmetric synthesis, particularly within the pharmaceutical industry. Its stereochemically defined structure is integral to the synthesis of complex molecular architectures where specific enantiomeric configurations are paramount for biological activity. This guide provides a comprehensive technical overview of the chemical and physical properties of (S)-2-aminopentan-1-ol hydrochloride, detailing its structural elucidation through spectroscopic analysis, and outlining robust methodologies for its synthesis and characterization. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the use of chiral intermediates.
Introduction: The Significance of (S)-2-Aminopentan-1-ol Hydrochloride in Asymmetric Synthesis
Chiral 1,2-amino alcohols are a privileged structural motif in a vast array of biologically active molecules. The precise spatial arrangement of the amino and hydroxyl functionalities provides a versatile scaffold for molecular recognition by biological targets such as enzymes and receptors. (S)-2-Aminopentan-1-ol, also known as L-Norvalinol, and its hydrochloride salt, are of particular interest due to their role as key intermediates in the synthesis of various pharmaceuticals. The hydrochloride form enhances the compound's stability and handling characteristics, making it more amenable to storage and use in multi-step synthetic processes.
The critical importance of maintaining enantiomeric purity throughout a synthetic route cannot be overstated. The (S)-configuration of this amino alcohol is essential for the efficacy of the final active pharmaceutical ingredient (API). For instance, the free base, (S)-(+)-2-amino-1-pentanol, is a documented intermediate in the synthesis of the antiviral agent telaprevir, a protease inhibitor used in the treatment of Hepatitis C. This underscores the necessity for rigorous analytical control of the stereochemistry of such building blocks.
Physicochemical and Structural Properties
(S)-2-aminopentan-1-ol hydrochloride is a white to off-white solid at room temperature. Its salt form imparts greater stability and crystallinity compared to the free base.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-aminopentan-1-ol;hydrochloride | [1] |
| Synonyms | (S)-2-Aminopentan-1-ol HCl, L-Norvalinol hydrochloride | [1] |
| CAS Number | 2025376-01-4 | |
| Molecular Formula | C₅H₁₄ClNO | [1] |
| Molecular Weight | 139.62 g/mol | [1] |
| Physical Form | Solid | |
| Melting Point (Racemate) | 90.5-91.5 °C | [2] |
| Optical Activity (Free Base) | [α]20/D +17°, c = 1 in chloroform | |
| Storage Conditions | Store at room temperature, keep dry and cool. |
Note: The melting point provided is for the racemic 2-amino-1-pentanol hydrochloride. The melting point of the pure (S)-enantiomer may differ slightly.
The structure of (S)-2-aminopentan-1-ol hydrochloride features a chiral center at the second carbon atom, which is bonded to an amino group, a propyl group, a hydroxymethyl group, and a hydrogen atom. The hydrochloride salt exists as an ammonium chloride, with the nitrogen atom of the amino group being protonated.
Spectroscopic Characterization
Accurate structural elucidation and confirmation of stereochemical integrity are paramount. The following section details the expected spectroscopic data for (S)-2-aminopentan-1-ol hydrochloride, drawing comparisons with closely related structures where direct experimental data is not publicly available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum of (S)-2-aminopentan-1-ol hydrochloride is expected to show distinct signals for the protons of the pentyl chain, the hydroxymethyl group, and the amino group. Based on data for the analogous (S)-2-aminopropan-1-ol hydrochloride[3], the following proton environments can be predicted: a triplet for the terminal methyl group, multiplets for the methylene groups of the propyl chain, a multiplet for the chiral proton at C2, and multiplets for the diastereotopic protons of the hydroxymethyl group. The protons of the ammonium and hydroxyl groups may appear as broad singlets and their chemical shifts can be concentration and solvent dependent.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton. We can predict five distinct signals corresponding to the five carbon atoms in the molecule. Drawing from the data for (S)-2-aminopropan-1-ol hydrochloride[3], the approximate chemical shifts would be: a signal for the terminal methyl carbon, signals for the two methylene carbons of the propyl chain, a signal for the chiral carbon (C2) bearing the amino group, and a signal for the hydroxymethyl carbon (C1).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The NIST Chemistry WebBook provides a reference spectrum for 2-amino-1-pentanol hydrochloride (racemate)[2]. Key characteristic absorption bands are expected for the O-H stretch of the alcohol, the N-H stretches of the ammonium group, C-H stretches of the alkyl chain, and C-O and C-N stretching vibrations.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch (Ammonium): A broad band with multiple peaks in the region of 2400-3200 cm⁻¹.
-
C-H Stretch: Sharp peaks in the region of 2850-3000 cm⁻¹.
-
C-O Stretch: A strong band in the region of 1000-1200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For (S)-2-aminopentan-1-ol hydrochloride, the free base would be detected. The molecular ion peak [M]+ for C₅H₁₃NO would be observed at m/z 103.10. Common fragmentation patterns for amino alcohols include the loss of water and alpha-cleavage adjacent to the nitrogen and oxygen atoms.
Synthesis and Purification
The synthesis of enantiomerically pure (S)-2-aminopentan-1-ol hydrochloride typically starts from the corresponding chiral amino acid, L-norvaline. This approach leverages the readily available and highly enantiopure starting material from the chiral pool.
Representative Synthesis Protocol: Reduction of L-Norvaline
The following protocol is a representative method for the synthesis of chiral amino alcohols from their corresponding amino acids.
Step 1: Esterification of L-Norvaline
-
Suspend L-norvaline in methanol.
-
Cool the mixture in an ice bath and slowly add thionyl chloride.
-
Allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain L-norvaline methyl ester hydrochloride.
Step 2: Reduction of the Ester to the Alcohol
-
Dissolve the L-norvaline methyl ester hydrochloride in an appropriate solvent, such as tetrahydrofuran (THF).
-
Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), at a reduced temperature.
-
After the addition is complete, allow the reaction to proceed until the ester is fully consumed.
-
Carefully quench the reaction with water and a sodium hydroxide solution.
-
Filter the resulting precipitate and extract the filtrate with an organic solvent.
-
Dry the organic layer and remove the solvent to yield (S)-2-aminopentan-1-ol.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude (S)-2-aminopentan-1-ol in a suitable solvent like diethyl ether or isopropanol.
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Caption: Synthetic workflow for (S)-2-aminopentan-1-ol hydrochloride.
Analytical Methodologies for Quality Control
Ensuring the chemical purity and, most importantly, the enantiomeric purity of (S)-2-aminopentan-1-ol hydrochloride is critical for its application in pharmaceutical synthesis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.
Rationale for Method Selection: Amino alcohols often require derivatization to be analyzed on common chiral stationary phases (CSPs), or specialized CSPs can be used for direct analysis. Polysaccharide-based CSPs (e.g., those with cellulose or amylose derivatives) are highly effective for separating a wide range of chiral molecules, including amino alcohols.
Step-by-Step Chiral HPLC Protocol:
-
Column Selection: A polysaccharide-based chiral column such as a Chiralcel® OD-H or Chiralpak® AD-H is a good starting point.
-
Mobile Phase Selection: For normal phase chromatography, a mixture of hexane and isopropanol is typically used. The ratio is optimized to achieve baseline separation. For basic analytes like amino alcohols, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape.
-
Sample Preparation:
-
Prepare a stock solution of the racemic 2-aminopentan-1-ol hydrochloride in the mobile phase or a compatible solvent.
-
Prepare a solution of the (S)-2-aminopentan-1-ol hydrochloride sample at the same concentration.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) as the analyte lacks a strong chromophore.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the sample to be tested.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers.
-
Caption: Workflow for chiral HPLC analysis.
Safety and Handling
(S)-2-Aminopentan-1-ol hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
(S)-2-Aminopentan-1-ol hydrochloride is a fundamentally important chiral building block with direct applications in the synthesis of high-value pharmaceutical compounds. A thorough understanding of its chemical structure, physicochemical properties, and the analytical methods for its characterization is essential for its effective and reliable use in research and development. This guide provides a consolidated resource of this critical information, emphasizing the importance of stereochemical control and providing practical methodologies for its synthesis and analysis.
References
-
Moni, L., et al. (2015). Ugi and Passerini reactions of biocatalytically derived chiral aldehydes: application to the synthesis of bicyclic pyrrolidines and of antiviral agent telaprevir. The Journal of Organic Chemistry, 80(7), 3411-3428. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine. (US8344182B2).
-
PubChem. (n.d.). 2-aminopentan-1-ol. National Center for Biotechnology Information. Available at: [Link]
-
NIST. (n.d.). 2-Amino-1-pentanol hydrochloride. NIST Chemistry WebBook. Available at: [Link]
-
SUMIKA. (n.d.). Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. Available at: [Link]
-
Yakimova, L., & Matt, D. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 169-178. Available at: [Link]
-
Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(11), 1104-1109. Available at: [Link]
Sources
- 1. (2S)-2-Amino-1-pentanol hydrochloride 95% | CAS: 22724-81-8 | AChemBlock [achemblock.com]
- 2. 2-Amino-1-pentanol hydrochloride [webbook.nist.gov]
- 3. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]
(S)-2-aminopentan-1-ol hydrochloride CAS number and synonyms
[1][2]
Executive Summary
(S)-2-aminopentan-1-ol hydrochloride (CAS: 22724-81-8), also known as L-Norvalinol hydrochloride, is a critical chiral building block in the pharmaceutical industry.[1] Derived from the non-proteinogenic amino acid L-norvaline, this compound serves as a structural scaffold for protease inhibitors, most notably in the synthesis of the Hepatitis C antiviral Telaprevir .[1] Its utility stems from the preservation of the S-configuration at the
Chemical Identity & Physical Properties[2][4][5][6][7][8]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | (2S)-2-aminopentan-1-ol hydrochloride |
| Common Synonyms | L-Norvalinol HCl; (S)-(+)-2-Amino-1-pentanol hydrochloride |
| CAS Number | 22724-81-8 (Often cited for the salt; verify specific batch COA as databases may conflate with free base) |
| Molecular Formula | C |
| Molecular Weight | 139.62 g/mol (Salt); 103.16 g/mol (Free Base) |
| SMILES | CCCCO.Cl |
| Chiral Center | (S)-configuration at C2 |
Physical Characteristics
| Property | Value | Note |
| Appearance | White to off-white crystalline solid | Hygroscopic nature requires desiccant storage.[1] |
| Melting Point | >100 °C (Salt) | Free base melts at 44–48 °C. Salt formation significantly elevates thermal stability.[1] |
| Solubility | Soluble in water, methanol, ethanol | Limited solubility in non-polar solvents (hexane, ether).[1][2] |
| Optical Rotation | Value typically refers to the free base; salt rotation varies by solvent.[1][2] |
Synthetic Pathways & Methodology
The synthesis of (S)-2-aminopentan-1-ol hydrochloride typically proceeds via the chemoselective reduction of L-norvaline.[1] The preservation of stereochemistry is paramount, necessitating reagents that reduce the carboxylic acid without racemizing the
Core Synthetic Protocol (Reduction)
Reagents: L-Norvaline, Lithium Aluminum Hydride (LiAlH
-
Activation/Reduction: L-Norvaline is suspended in anhydrous THF.[1] LiAlH
(2.5 eq) is added slowly at 0°C to prevent exotherms.[1] The mixture is refluxed to ensure complete reduction of the carboxylate to the primary alcohol.[1] -
Quenching: The reaction is quenched via the Fieser method (
mL H O, mL 15% NaOH, mL H O) to precipitate aluminum salts.[1][2] -
Isolation: The free base ((S)-2-aminopentan-1-ol) is extracted into organic solvent (e.g., DCM) and concentrated.[1]
-
Salt Formation: The oil is dissolved in dry ethanol or dioxane.[1] Anhydrous HCl gas or 4M HCl in dioxane is added.[1] The hydrochloride salt precipitates, is filtered, and recrystallized to remove trace enantiomeric impurities.[1][2]
Synthetic Workflow Diagram
Figure 1: Step-wise conversion of L-Norvaline to its Hydrochloride salt via hydride reduction.[1]
Applications in Drug Discovery[2][4]
Precursor for Telaprevir (Incivek)
The primary pharmaceutical application of (S)-2-aminopentan-1-ol is as a chiral intermediate for Telaprevir , a protease inhibitor used to treat Hepatitis C Genotype 1.[1]
-
Role: The L-norvaline scaffold (propyl side chain) is essential for the drug's binding affinity to the NS3/4A serine protease of the virus.[1]
-
Mechanism: In the synthesis of Telaprevir, the amino alcohol is often oxidized back to an aldehyde or used to form a ketoamide "warhead."[1] Using the alcohol as a stable intermediate allows chemists to perform coupling reactions on the amine terminus before regenerating the reactive carbonyl species, thereby avoiding racemization of the sensitive
-proton.[1]
Chiral Auxiliary & Resolution[2]
-
Resolution Agent: The compound can be used to resolve racemic carboxylic acids via the formation of diastereomeric amides or esters, which are then separated by crystallization or chromatography.[1][2]
-
Ligand Synthesis: It serves as a precursor for chiral oxazolines, ligands used in asymmetric catalysis (e.g., Evans auxiliaries derivatives).[1][2]
Handling, Stability & Safety
Stability Profile
-
Hygroscopicity: The HCl salt is hygroscopic.[1] Exposure to ambient moisture can lead to clumping and hydrolysis risks.[1] Store in a desiccator or under inert atmosphere (Argon/Nitrogen).
-
Thermal Stability: Stable at room temperature if kept dry.[1] Avoid temperatures >100°C unless under controlled reaction conditions.
Safety Protocols (GHS Classifications)
References
-
AChemBlock. (2025).[1][4][5] (2S)-2-Amino-1-pentanol hydrochloride Product Entry. Retrieved from
-
Sigma-Aldrich. (2025).[1] (S)-(+)-2-Amino-1-pentanol Safety Data Sheet & Properties. Retrieved from
-
National Institutes of Health (NIH). (2025).[1] Telaprevir - PubChem Compound Summary. Retrieved from
-
Moni, L., et al. (2015).[1][2][6] "Ugi and Passerini reactions of biocatalytically derived chiral aldehydes: application to the synthesis of bicyclic pyrrolidines and of antiviral agent telaprevir."[1][6] The Journal of Organic Chemistry, 80(7), 3411-3428.[2][6]
-
Gross, R. S., et al. (2005).[1][6] "Design and synthesis of tricyclic corticotropin-releasing factor-1 antagonists." Journal of Medicinal Chemistry, 48(18), 5780-5793.[2][6]
Sources
- 1. Telaprevir - Wikipedia [en.wikipedia.org]
- 2. CN101007772A - Synthesis method of chiral norvaline - Google Patents [patents.google.com]
- 3. (2S)-2-Amino-1-pentanol hydrochloride 95% | CAS: 22724-81-8 | AChemBlock [achemblock.com]
- 4. DL-2-Aminopentan-1-ol | 16369-14-5 | TCI EUROPE N.V. [tcichemicals.com]
- 5. Telaprevir: Key Safety & Patient Guidance [drugs.com]
- 6. (S)-(+)-2-氨基-1-戊醇 97% | Sigma-Aldrich [sigmaaldrich.com]
Introduction: The Critical Role of Solubility in Pharmaceutical Development
An In-Depth Technical Guide to the Solubility Profile of (S)-2-aminopentan-1-ol HCl in Organic Solvents
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a cornerstone of "drug-likeness," profoundly influencing bioavailability, formulation strategies, and the overall success of a pharmaceutical product.[1][2] An active pharmaceutical ingredient (API) must dissolve to be absorbed and exert its therapeutic effect. Consequently, a comprehensive understanding of an API's solubility profile in various solvent systems is not merely a data-gathering exercise; it is a critical step in de-risking a development program and enabling rational formulation design.[1]
This technical guide provides an in-depth exploration of the solubility profile of (S)-2-aminopentan-1-ol HCl, a chiral amino alcohol of interest in pharmaceutical synthesis. As a hydrochloride salt, its solubility behavior is governed by a complex interplay of its inherent molecular structure and the nature of the surrounding solvent medium. This document is intended for researchers, scientists, and drug development professionals, offering both a practical framework for solubility determination and a deeper understanding of the underlying principles that govern the dissolution of such molecules.
Physicochemical Characteristics of (S)-2-aminopentan-1-ol HCl
A molecule's structure dictates its properties, and (S)-2-aminopentan-1-ol HCl is no exception. Understanding its key physicochemical attributes is essential to interpreting its solubility behavior.
-
Molecular Structure: (S)-2-aminopentan-1-ol is a chiral molecule featuring a primary alcohol (-OH) and a primary amine (-NH2) functional group on a five-carbon backbone. The presence of these polar, hydrogen-bonding groups suggests a propensity for interaction with polar solvents.[3] The hydrochloride salt form introduces an ionic character, which significantly influences its solubility profile, particularly in polar media.
-
Appearance: Likely a crystalline solid, a common characteristic of amine hydrochloride salts.
-
Melting Point: The free base, (S)-(+)-2-Amino-1-pentanol, has a melting point of 44-48 °C. The hydrochloride salt is expected to have a significantly higher melting point, as is typical for salts compared to their free base counterparts. For instance, the related compound 2-Amino-1-pentanol hydrochloride has a reported melting point of 90.5-91.5 °C.[5]
The combination of a relatively short alkyl chain, two polar functional groups, and the ionic nature of the hydrochloride salt suggests that (S)-2-aminopentan-1-ol HCl will exhibit a range of solubilities, generally favoring more polar solvents.
Solubility Profile of (S)-2-aminopentan-1-ol HCl in Selected Organic Solvents
The following table presents a representative solubility profile of (S)-2-aminopentan-1-ol HCl in a range of common organic solvents at ambient temperature (approximately 25°C). This data, while illustrative, is based on established principles of chemical interactions.
| Solvent | Solvent Class | Dielectric Constant (approx.) | Expected Solubility ( g/100 mL) | Rationale |
| Methanol | Polar Protic | 32.7 | High (>10) | Strong hydrogen bonding and high polarity favor dissolution of the ionic salt. |
| Ethanol | Polar Protic | 24.5 | Moderate (1-10) | Good hydrogen bonding capabilities, but lower polarity than methanol may slightly reduce solubility. |
| Isopropanol | Polar Protic | 19.9 | Low (0.1-1) | Increased hydrocarbon character and lower polarity decrease its ability to solvate the ionic compound. |
| Acetonitrile | Polar Aprotic | 37.5 | Low (0.1-1) | High polarity but lacks hydrogen bond donating ability, making it less effective at solvating the hydrochloride salt. |
| Dichloromethane | Nonpolar | 9.1 | Very Low (<0.01) | Low polarity and inability to form strong interactions with the ionic solute lead to poor solubility. |
| Toluene | Nonpolar | 2.4 | Insoluble (<0.001) | Aromatic, nonpolar nature results in negligible interaction with the polar, ionic solute. |
| Hexane | Nonpolar | 1.9 | Insoluble (<0.001) | Aliphatic, nonpolar nature makes it a very poor solvent for polar and ionic compounds. |
Experimental Protocol for Equilibrium Solubility Determination
The determination of solubility is a fundamental experimental procedure in pharmaceutical sciences. The equilibrium solubility method, also known as the shake-flask method, is a robust and widely accepted technique.
Objective: To determine the saturation solubility of (S)-2-aminopentan-1-ol HCl in various organic solvents at a controlled temperature.
Materials and Equipment:
-
(S)-2-aminopentan-1-ol HCl (solid)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector
Methodology:
-
Preparation: Add an excess amount of solid (S)-2-aminopentan-1-ol HCl to a series of vials, ensuring enough solid remains undissolved at equilibrium to confirm saturation.
-
Solvent Addition: Accurately dispense a known volume (e.g., 2 mL) of each selected organic solvent into the corresponding vials.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle. Subsequently, centrifuge the vials to further separate the solid and liquid phases.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of (S)-2-aminopentan-1-ol HCl.
Caption: Experimental workflow for equilibrium solubility determination.
Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
Due to the lack of a strong chromophore in (S)-2-aminopentan-1-ol, direct UV detection in HPLC can be challenging. Therefore, derivatization is often employed to enhance detectability.[7][8] Alternatively, techniques like evaporative light scattering detection (ELSD) or mass spectrometry (MS) can be used. For this guide, we will consider a derivatization approach followed by UV or fluorescence detection.
Principle: A derivatizing agent, such as o-phthaldialdehyde (OPA) in the presence of a thiol, reacts with the primary amine of (S)-2-aminopentan-1-ol to form a highly fluorescent isoindole derivative, which can be sensitively detected.[7][9]
Illustrative HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium phosphate) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detector (e.g., Excitation: 340 nm, Emission: 455 nm)
-
Quantification: Based on a calibration curve prepared from standards of known concentrations.
Factors Influencing Solubility: A Mechanistic Perspective
The solubility of a solute in a solvent is governed by the thermodynamics of the dissolution process, which involves breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[10][11] The principle of "like dissolves like" provides a useful qualitative guide.[11]
For (S)-2-aminopentan-1-ol HCl, the key factors are:
-
Polarity and Hydrogen Bonding: The presence of the -OH and -NH3+ groups makes the molecule highly polar and an excellent hydrogen bond donor. Polar protic solvents like methanol and ethanol can effectively solvate these groups through hydrogen bonding and dipole-dipole interactions, leading to higher solubility.[10]
-
Ionic Nature: As a hydrochloride salt, the molecule exists as an ion pair in the solid state. Solvents with a high dielectric constant can effectively shield the positive and negative charges, overcoming the lattice energy of the crystal and facilitating dissolution.
-
Nonpolar Character: The propyl chain (CH3CH2CH2-) of the molecule introduces a nonpolar character. This part of the molecule has favorable interactions with nonpolar solvents. However, for a small molecule like this, the influence of the polar and ionic groups dominates, resulting in very low solubility in nonpolar solvents like hexane and toluene.
Caption: Logical relationships influencing the solubility of (S)-2-aminopentan-1-ol HCl.
Conclusion
The solubility profile of an API like (S)-2-aminopentan-1-ol HCl is a multi-faceted characteristic that is fundamental to its successful development. As demonstrated, its solubility is highest in polar protic solvents that can effectively solvate both the polar functional groups and the ionic hydrochloride salt. Conversely, its solubility is negligible in nonpolar solvents. A systematic approach to solubility determination, employing robust experimental protocols and sensitive analytical techniques, provides the essential data needed for informed decision-making in formulation development, process chemistry, and overall drug product design. This guide serves as a foundational resource for scientists and researchers, enabling them to navigate the critical path of characterizing and optimizing the properties of pharmaceutical candidates.
References
- Journal of the American Chemical Society. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
- ChemRxiv. (2025, March 24). Predicting solubility curves via a thermodynamic cycle and machine learning.
- PMC. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs)
- ACS Publications. (2025, April 15). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
- Sci-Hub. (2008). Predicting Intrinsic Aqueous Solubility by a Thermodynamic Cycle. Molecular Pharmaceutics.
- ResearchGate.
- Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
- European Medicines Agency (EMA). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline.
- IABS. (2025, June 22).
- U.S. Food and Drug Administration. (2025, October 15). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
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- Unipd. (2024, May 18). Predicting drug solubility in organic solvents mixtures.
- Therapeutic Goods Administration (TGA). (2025, January 10). ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products.
- Sigma-Aldrich. (S)-(+)-2-Amino-1-pentanol 97 22724-81-8.
- Ovid. Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer.
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- Advanced ChemBlocks. (2026, February 14). (2S)-2-Amino-1-pentanol hydrochloride 95%.
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- CPG Inc. (S)-(+)-2-Amino-1-pentanol, min 97%, 10 grams.
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Technical Deep Dive: (S)-2-aminopentan-1-ol vs. L-norvalinol hydrochloride
Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
Executive Summary: Defining the Relationship
In the context of pharmaceutical synthesis and chiral chemistry, (S)-2-aminopentan-1-ol and L-norvalinol hydrochloride refer to the same chiral scaffold existing in two distinct chemical states: the free base and the ammonium salt, respectively.
-
(S)-2-aminopentan-1-ol is the Free Base form (Neutral).
-
L-norvalinol hydrochloride is the HCl Salt form (Ionic).
While they share the exact stereochemical configuration (S), their physicochemical properties—solubility, stability, and reactivity—differ fundamentally. This guide delineates these differences to prevent experimental error during stoichiometry calculations, solvent selection, and reaction design.
Structural & Stereochemical Analysis[1]
Nomenclature & Configuration
The prefix "L-" in L-norvalinol is derived from the Fischer projection of its parent amino acid, L-norvaline. When mapped to the Cahn-Ingold-Prelog (CIP) priority rules, the L-configuration at the
-
Chemical Formula (Free Base):
-
Chemical Formula (HCl Salt):
-
Stereocenter: C2 (Carbon 2)[1]
Structural Visualization
The following diagram illustrates the equilibrium between the salt and free base forms, confirming the retention of stereochemistry.
Figure 1: Interconversion and stereochemical assignment of the norvalinol scaffold.
Physicochemical Properties Comparison
The choice between the salt and free base dictates handling procedures. The HCl salt is preferred for storage due to its resistance to oxidation, while the free base is required for nucleophilic attacks (e.g., oxazoline synthesis).
| Property | (S)-2-aminopentan-1-ol (Free Base) | L-norvalinol hydrochloride (Salt) |
| CAS Number | 22724-81-8 | 4146-05-8 (or listed as 22724-81-8 HCl) |
| Molecular Weight | 103.16 g/mol | 139.62 g/mol |
| Physical State | Colorless liquid or low-melting solid | White crystalline solid |
| Melting Point | 44–48 °C | ~90–92 °C (varies by polymorph) |
| Solubility | DCM, CHCl₃, EtOH, THF | Water, Methanol, DMSO |
| Hygroscopicity | Moderate (absorbs CO₂/H₂O) | Low to Moderate |
| Basicity/Acidity | Basic (Amine) | Weakly Acidic (Ammonium salt) |
| Primary Utility | Active Reagent (Nucleophile) | Stable Precursor / Standard |
Critical Note on CAS Numbers: Many vendors list the HCl salt under the free base CAS (22724-81-8) with a modifier. Always verify the Molecular Weight on the Certificate of Analysis (CoA) to confirm stoichiometry.
Synthetic Utility & Applications
Chiral Auxiliaries (Oxazolines)
(S)-2-aminopentan-1-ol is a critical precursor for chiral oxazolines , which are used as ligands in asymmetric catalysis (e.g., reaction with nitriles or carboxylic acids).
-
Mechanism: The free amine attacks the electrophile (carbonyl/nitrile), followed by cyclization of the hydroxyl group.
-
Requirement: The Free Base is mandatory. If starting with HCl salt, an in-situ or pre-synthesis neutralization step is required to liberate the nucleophilic amine.
Pharmaceutical Intermediates
The scaffold is used in the synthesis of ACE inhibitors (e.g., Perindopril analogs) and protease inhibitors.
-
Role: Provides the chiral alkyl side chain.
-
Handling: The HCl salt is often used in GMP settings for easier weighing and solids handling, then neutralized directly in the reaction vessel.
Experimental Protocols
Protocol A: Conversion of L-Norvalinol HCl to (S)-2-aminopentan-1-ol (Free-Basing)
Use this protocol when a reaction requires a nucleophilic amine and is sensitive to acidic byproducts.
Reagents:
-
L-Norvalinol Hydrochloride (1.0 eq)
-
Sodium Hydroxide (NaOH), 2M aqueous solution (1.2 eq)
-
Dichloromethane (DCM) or Chloroform
-
Brine (Saturated NaCl)
-
Anhydrous Sodium Sulfate (
)
Methodology:
-
Dissolution: Dissolve L-norvalinol HCl in a minimum volume of water (approx. 5 mL per gram).
-
Neutralization: Slowly add 2M NaOH with stirring until pH > 12. The solution may become cloudy as the free base separates.
-
Extraction: Extract the aqueous mixture with DCM (
volumes). The amino alcohol partitions into the organic phase. -
Drying: Wash combined organic layers with brine, dry over anhydrous
, and filter. -
Isolation: Concentrate under reduced pressure (rotary evaporator).
-
Note: The free base has a boiling point of ~195°C, but avoid excessive heat/vacuum duration to prevent loss.
-
-
Yield Check: Weigh the residue. Theoretical yield calculation must use the MW ratio (103.16 / 139.62
0.74).
Protocol B: Quality Control (Chiral Purity)
Objective: Confirm enantiomeric excess (ee%) and identity.
-
Specific Rotation:
( , ) for the Free Base .[2] -
Derivatization for HPLC: React with Mosher's acid chloride or Marfey's reagent (FDAA) to create diastereomers resolvable on C18 columns if a chiral column is unavailable.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24878048, (S)-(+)-2-Amino-1-pentanol. Retrieved from [Link]
-
NIST Chemistry WebBook. 2-Amino-1-pentanol hydrochloride IR Spectrum & Properties. Retrieved from [Link]
Sources
Stereochemistry and absolute configuration of (S)-2-aminopentan-1-ol
An In-Depth Technical Guide to the Stereochemistry and Absolute Configuration of (S)-2-Aminopentan-1-ol
Abstract
Chirality is a fundamental principle in modern drug development and chemical synthesis, where the three-dimensional arrangement of atoms can dictate a molecule's biological activity. The vicinal amino alcohol, (S)-2-aminopentan-1-ol, serves as a critical chiral building block for various pharmacologically active agents. An unambiguous determination of its stereochemistry is therefore paramount. This technical guide provides an in-depth exploration of the stereochemical principles and analytical methodologies required to assign and confirm the absolute configuration of (S)-2-aminopentan-1-ol. We delve into the theoretical framework of the Cahn-Ingold-Prelog (CIP) priority rules, detail field-proven experimental workflows for configuration determination using Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents, and discuss complementary chiroptical and crystallographic techniques. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical application of stereochemical analysis.
Introduction: The Significance of Stereoisomerism in a Pharmaceutical Context
In the pharmaceutical sciences, the spatial orientation of a molecule is not a trivial detail; it is often the primary determinant of efficacy and safety. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[1] For instance, one enantiomer may be a potent therapeutic while its mirror image is inactive or, in the worst-case scenario, harmful.[1]
(S)-2-aminopentan-1-ol, also known as L-Norvalinol, is a valuable chiral intermediate.[2] Its bifunctional nature, possessing both a primary amine and a primary alcohol, makes it a versatile synthon for complex molecules, including antiviral agents like Telaprevir.[2] Ensuring the enantiomeric purity and confirming the absolute (S)-configuration of this starting material is a non-negotiable quality control checkpoint in any synthetic pathway to prevent the introduction of undesired stereoisomers into the final active pharmaceutical ingredient (API).
Theoretical Assignment of Absolute Configuration: The Cahn-Ingold-Prelog (CIP) System
Before any experimental verification, the absolute configuration of a chiral center is assigned theoretically using the Cahn-Ingold-Prelog (CIP) priority rules.[3][4][5] This systematic process allows for an unambiguous R (rectus) or S (sinister) designation.
Step-by-Step CIP Priority Assignment for 2-Aminopentan-1-ol
The chiral center in 2-aminopentan-1-ol is the carbon atom at the C2 position, which is bonded to four different substituents: a hydrogen atom (-H), an amino group (-NH₂), a hydroxymethyl group (-CH₂OH), and a propyl group (-CH₂CH₂CH₃).
Logical Flow for CIP Priority Assignment
Caption: Cahn-Ingold-Prelog (CIP) priority assignment workflow for 2-aminopentan-1-ol.
Data Summary: CIP Priority Assignment
| Priority | Substituent Group | Rationale for Assignment |
|---|---|---|
| 1 | -NH₂ (Amino) | The nitrogen atom (Z=7) has the highest atomic number of the atoms directly bonded to the chiral center.[5] |
| 2 | -CH₂OH (Hydroxymethyl) | The carbon is tied with the propyl group's carbon. Moving to the next atoms, this group is bonded to an oxygen (Z=8), which outranks the carbon (Z=6) of the propyl group.[6] |
| 3 | -CH₂CH₂CH₃ (Propyl) | Tied with the hydroxymethyl group at the first carbon. The next atom is a carbon (Z=6), which has a lower priority than the oxygen in the hydroxymethyl group.[6] |
| 4 | -H (Hydrogen) | The hydrogen atom (Z=1) has the lowest atomic number.[3] |
Determining the (S) Configuration
To finalize the assignment, the molecule is oriented so that the lowest-priority group (Priority 4, -H) points away from the observer.[4] The direction from Priority 1 to 2 to 3 is then traced. For 2-aminopentan-1-ol, this path is:
-NH₂ (1) → -CH₂OH (2) → -CH₂CH₂CH₃ (3)
This sequence traces a counter-clockwise arc. Therefore, the absolute configuration is designated as (S) .
Experimental Verification of Absolute Configuration
While the CIP rules provide a theoretical label, experimental verification is essential to confirm the identity of a synthesized or isolated sample. The following sections detail robust methodologies for this purpose.
Primary Method: NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
NMR spectroscopy, in its standard form, cannot distinguish between enantiomers as they are isochronous (resonate at the same frequency) in an achiral environment.[7] To overcome this, the enantiomeric sample is reacted with an enantiomerically pure Chiral Derivatizing Agent (CDA) to convert the enantiomers into a mixture of diastereomers.[8][9] These diastereomers have distinct physical properties and, crucially, different NMR spectra.[7]
One of the most reliable and widely used CDAs for alcohols and amines is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid.[8]
Causality Behind the Method: The effectiveness of MTPA stems from the magnetic anisotropy of its phenyl ring. When (S)-2-aminopentan-1-ol is derivatized to form a diastereomeric ester (a Mosher's ester), the protons of the original amino alcohol will lie in different shielding or deshielding zones of the MTPA's phenyl group. By preparing esters using both (R)-MTPA and (S)-MTPA, a comparative analysis of the ¹H NMR chemical shifts (δ) allows for an unambiguous assignment of the absolute configuration.[10]
Experimental Workflow: Configuration Determination via Mosher's Method
Caption: Workflow for absolute configuration determination using Mosher's method.
Protocol: Synthesis and Analysis of MTPA Esters of (S)-2-aminopentan-1-ol
This protocol is a representative example and should be optimized based on available laboratory equipment and safety procedures.
-
Preparation: In two separate, dry NMR tubes, dissolve ~5 mg of enantiopure (S)-2-aminopentan-1-ol in 0.5 mL of deuterated chloroform (CDCl₃). Add 1.5 equivalents of dry pyridine to each tube.
-
Derivatization:
-
To the first tube, add 1.2 equivalents of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).
-
To the second tube, add 1.2 equivalents of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).
-
-
Reaction: Cap the tubes and gently agitate. Allow the reactions to proceed at room temperature for 4-6 hours or until TLC/LC-MS analysis indicates complete consumption of the starting alcohol. The reaction forms an ester at the primary alcohol (-CH₂OH) and an amide at the amine (-NH₂). For simplicity in analysis, one group is often protected first. A more advanced protocol specifically for 1,2-amino alcohols involves forming bis-MPA derivatives.[10][11]
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric product mixtures directly.
-
Data Analysis:
-
Identify the corresponding proton signals in both spectra.
-
Calculate the chemical shift difference for each proton: Δδ = δ(S-MTPA derivative) - δ(R-MTPA derivative) .
-
According to the established Mosher model for esters, protons that lie on one side of the plane containing the C(O)-C(α) bond will have a positive Δδ, while those on the other side will have a negative Δδ. By analyzing the pattern of these Δδ values for the propyl and amino groups, the (S)-configuration can be unequivocally confirmed.
-
Complementary and Confirmatory Techniques
While NMR with CDAs is a powerful tool, other methods can provide complementary or, in some cases, definitive proof of absolute configuration.
Chiroptical Methods: These techniques measure the differential interaction of a chiral molecule with polarized light.
-
Optical Rotation: This is a classical method that measures the angle to which a chiral compound rotates plane-polarized light. For (S)-2-aminopentan-1-ol, a positive specific rotation is expected.
-
Circular Dichroism (CD) Spectroscopy: CD measures the difference in absorption of left- and right-circularly polarized light. For molecules with chromophores, the resulting CD spectrum (a Cotton effect) is highly sensitive to the stereochemical environment and can be used to assign absolute configuration, often by comparison to theoretical calculations or known analogues.[13][14]
X-ray Crystallography: This is considered the "gold standard" for determining molecular structure.[15]
-
Principle: If the molecule can be crystallized, X-ray diffraction analysis provides the precise three-dimensional coordinates of every atom in the crystal lattice.[15] By using anomalous dispersion effects, the absolute configuration can be determined without ambiguity (via the Flack parameter).
-
Application: To apply this to (S)-2-aminopentan-1-ol, it would typically be derivatized with a molecule containing a heavy atom to enhance the anomalous scattering effect, followed by single-crystal growth and diffraction analysis.
Summary of Physicochemical Properties
| Property | (S)-2-aminopentan-1-ol | (R)-2-aminopentan-1-ol |
|---|---|---|
| Synonym | L-Norvalinol | D-Norvalinol |
| CAS Number | 22724-81-8[2] | 80696-30-6[12] |
| Molecular Formula | C₅H₁₃NO[16] | C₅H₁₃NO |
| Molecular Weight | 103.16 g/mol [2] | 103.16 g/mol |
| Melting Point | 44-48 °C[2] | 44-48 °C[12] |
| Optical Rotation | [α]₂₀/D +17° (c=1, CHCl₃)[2] | [α]₂₀/D -17° (c=1, CHCl₃)[12] |
Conclusion
The assignment of the (S) absolute configuration to 2-aminopentan-1-ol is a multi-faceted process grounded in both theoretical principles and rigorous experimental validation. The Cahn-Ingold-Prelog priority rules provide the foundational nomenclature, while powerful analytical techniques, chief among them NMR spectroscopy with chiral derivatizing agents like MTPA, offer definitive empirical proof. The self-validating nature of the Mosher's method, which relies on a comparative analysis of two diastereomers, provides a high degree of confidence in the assignment. This is further corroborated by chiroptical measurements and can be unequivocally confirmed by X-ray crystallography. For scientists in drug discovery and development, a thorough command of these principles and techniques is indispensable for ensuring the stereochemical integrity of chiral building blocks and the ultimate safety and efficacy of the resulting therapeutics.
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Wenzel, T. J. (2016). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. PubMed. Available at: [Link]
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Leiro, V., Freire, F., Quiñoá, E., & Riguera, R. (2005). Absolute configuration of amino alcohols by 1H-NMR. Royal Society of Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Chiral derivatizing agent. Wikipedia. Available at: [Link]
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Pescitelli, G., & Di Bari, L. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
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Grokipedia. (n.d.). Chiral derivatizing agent. Grokipedia. Available at: [Link]
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Leiro, V., Freire, F., Quiñoá, E., & Riguera, R. (2005). Absolute configuration of amino alcohols by H-1-NMR. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. Available at: [Link]
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Wenzel, T. J. (2007). Strategies for using NMR spectroscopy to determine absolute configuration. ResearchGate. Available at: [Link]
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Pazos, M., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. PMC. Available at: [Link]
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Gaj, E. W., & Miller, B. L. (2010). Absolute Configurations of N,N-Dialkyl α-Amino Acids and β-Amino Alcohols from Exciton-Coupled Circular Dichroism Spectra of Cu(II) Complexes. Organic Letters, ACS Publications. Available at: [Link]
-
Atta-ur-Rahman. (1989). Determination of Absolute and Relative Configuration. Elsevier. Available at: [Link]
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BYJU'S. (2023). Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration. YouTube. Available at: [Link]
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OpenOChem Learn. (n.d.). CIP (Cahn-Ingold-Prelog) Priorities. OpenOChem Learn. Available at: [Link]
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Zhang, Y., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. Available at: [Link]
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NIH. (n.d.). Synthesis of enantiopure 1,2-azido and 1,2-amino alcohols via regio. PMC. Available at: [Link]
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Technical Guide: Applications of Amino Pentanols in Medicinal Chemistry
The following technical guide details the medicinal chemistry applications of amino pentanols, specifically distinguishing between the linear 5-amino-1-pentanol and the branched, chiral 2-amino-1-pentanol .
Executive Summary
Amino pentanols represent a versatile class of bifunctional building blocks in drug discovery. Their utility is defined by the specific positional isomerism of the amino and hydroxyl groups:
-
5-Amino-1-pentanol (Linear): A critical "linker" scaffold used to construct bivalent ligands (PROTACs) and a precursor for heterocyclic synthesis (piperidines).
-
2-Amino-1-pentanol (Branched/Chiral): Also known as Norvalinol, this scaffold serves as a chiral pool derived from amino acids, essential for peptidomimetics and protease inhibitors like Telaprevir.
This guide explores the synthetic utility, linkerology, and therapeutic applications of these scaffolds.
Part 1: The Linear Scaffold (5-Amino-1-pentanol)
The "Toolkit": Rapid Access to Piperidines
The 1,5-relationship between the amine and hydroxyl groups in 5-amino-1-pentanol makes it the ideal acyclic precursor for piperidine rings—one of the most common nitrogen heterocycles in FDA-approved drugs.
Mechanistic Insight: The transformation relies on intramolecular cyclodehydration . While industrial methods utilize zeolite catalysts at high temperatures (350°C), medicinal chemistry applications require milder conditions to preserve sensitive functional groups. The standard laboratory approach involves activating the hydroxyl group (converting -OH to a leaving group like -Cl or -OTs) followed by intramolecular nucleophilic attack by the amine.
DOT Diagram: Piperidine Synthesis Pathways
Caption: Pathway for converting acyclic 5-amino-1-pentanol into the piperidine heterocycle via hydroxyl activation.
Linkerology: PROTAC Design
In Proteolysis Targeting Chimeras (PROTACs), the linker determines the spatial orientation between the E3 ligase and the Target Protein (POI). 5-Amino-1-pentanol provides a 5-carbon alkyl chain , often referred to as the "C5 Linker."
-
Why C5? PROTAC efficacy is highly sensitive to linker length. A C5 chain (approx. 6-8 Å) often sits in the "Goldilocks zone"—long enough to prevent steric clash between the two proteins, but short enough to induce positive cooperativity in ternary complex formation.
-
Functionalization: The amino group typically attaches to the E3 ligase ligand (e.g., via an amide bond to Thalidomide derivatives), while the hydroxyl group is etherified or oxidized to attach to the warhead.
Part 2: The Chiral Scaffold (2-Amino-1-pentanol)
Peptidomimetics and Protease Inhibitors
2-Amino-1-pentanol (Norvalinol) is the reduced form of the non-canonical amino acid Norvaline. It is crucial for synthesizing transition-state mimics in protease inhibitors.
Case Study: Telaprevir (Incivek) Telaprevir, a potent HCV NS3/4A protease inhibitor, utilizes a peptidomimetic core. The synthesis involves the oxidation of 2-amino-1-pentanol derivatives to the corresponding aldehyde, which then undergoes multicomponent reactions (such as the Ugi or Passerini reaction) to rapidly assemble the peptide backbone.
DOT Diagram: Telaprevir Retrosynthesis
Caption: Retrosynthetic logic for Telaprevir, highlighting the role of 2-amino-1-pentanol as the chiral precursor.
Part 3: Detailed Experimental Protocols
Protocol A: Cyclization of 5-Amino-1-pentanol to Piperidine (Lab Scale)
Scope: Synthesis of piperidine via in situ chlorination.
-
Reagents: 5-Amino-1-pentanol (1.0 equiv), Thionyl Chloride (SOCl2, 1.2 equiv), Triethylamine (Et3N, 2.5 equiv), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 5-amino-1-pentanol in anhydrous DCM at 0°C under nitrogen.
-
Add SOCl2 dropwise. The hydroxyl group is converted to the alkyl chloride. Note: The amine may form the HCl salt temporarily.
-
Reflux the mixture for 2 hours to ensure complete chlorination.
-
Cool to 0°C and slowly add Et3N. The base deprotonates the amine, triggering intramolecular nucleophilic attack on the carbon bearing the chloride.
-
Stir at room temperature for 12 hours.
-
Workup: Quench with water, extract with DCM, and wash with brine. Purify via distillation or column chromatography.
-
Protocol B: Oxidation of 2-Amino-1-pentanol (Protected) to Aldehyde
Scope: Preparation of the Norvalinal intermediate for Telaprevir-type synthesis.
-
Reagents: N-Boc-2-amino-1-pentanol (1.0 equiv), Dess-Martin Periodinane (DMP, 1.1 equiv), DCM.
-
Procedure:
-
Dissolve N-Boc-2-amino-1-pentanol in wet DCM (water accelerates DMP oxidation).
-
Add DMP in one portion at 0°C.
-
Stir at room temperature for 1-2 hours. Monitor by TLC (aldehyde spot appears, alcohol disappears).
-
Workup: Quench with saturated Na2S2O3/NaHCO3 (1:1) to destroy excess iodine species. Extract with ether.[1]
-
Critical Note: Amino aldehydes are prone to racemization. Use immediately in the subsequent Ugi/Passerini reaction.
-
Part 4: Data Summary
| Scaffold | IUPAC Name | Key Functionality | Primary Application | Drug Examples |
| Linear | 5-Amino-1-pentanol | 1,5-Bifunctional (C5) | Linker, Heterocycle Precursor | Manzamine A (Precursor), PROTACs |
| Branched | 2-Amino-1-pentanol | Chiral (1,2-Aminoalcohol) | Peptidomimetic, Transition State Mimic | Telaprevir (Incivek) |
References
-
Znabet, A., et al. (2010).[2][3][4] "A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions."[2][3][4][5] Chemical Communications.[2][3][4] Link
-
Toma, T., Kita, Y., & Fukuyama, T. (2010).[6][7] "Total Synthesis of Manzamine A." Journal of the American Chemical Society. Link
-
Cyrus, K., et al. (2011). "Impact of linker length on the activity of PROTACs." Molecular BioSystems. Link
-
Fujita, K., et al. (2004). "N-Heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex." Organic Letters. Link
-
MedChemExpress. "5-[Boc(methyl)amino]pentanal | PROTAC Linker."[1] Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Total Synthesis of Manzamine A by Fukuyama [organic-chemistry.org]
Methodological & Application
Application Note: Synthesis of Chiral Oxazolines using (S)-2-Aminopentan-1-ol Hydrochloride
Abstract & Strategic Overview
Chiral oxazolines are "privileged structures" in asymmetric catalysis, serving as the directing architecture in Bis(oxazoline) (Box) and Pyridine-bis(oxazoline) (Pybox) ligands. While bulky substituents like tert-butyl (from tert-leucinol) or phenyl (from phenylglycinol) are common, the (S)-4-propyl substitution pattern—derived from (S)-2-aminopentan-1-ol (L-Norvalinol)—offers a unique steric profile. The linear propyl chain provides moderate steric bulk without the conformational locking associated with branched alkyls, often critical for fine-tuning enantioselectivity in sterically congested transition states.
This guide details two robust, self-validating protocols for synthesizing chiral oxazolines from (S)-2-aminopentan-1-ol hydrochloride:
-
Route A (Ligand Synthesis): A Zinc(II)-catalyzed single-step condensation with nitriles, ideal for Box/Pybox ligands.
-
Route B (Sequential Synthesis): Amide formation followed by mesylation-induced cyclization, ideal for mono-oxazolines derived from carboxylic acids.
Chemical Background & Mechanism[1][2][3][4][5][6]
The transformation relies on the cyclodehydration of a
Mechanistic Pathway (Zinc-Catalyzed)
In the direct condensation with nitriles, the Lewis acid (
Figure 1: Mechanistic pathway for the Zn(II)-catalyzed condensation of nitriles with amino alcohols.
Materials & Equipment
Reagents
-
(S)-2-Aminopentan-1-ol Hydrochloride: (L-Norvalinol HCl). Note: Highly hygroscopic. Store in desiccator.
-
Nitrile Source: Malononitrile (for Box ligands) or specific Aryl Nitrile.
-
Catalyst: Zinc Triflate (
) [98%].[1] -
Solvents: Chlorobenzene (Anhydrous) or Toluene.
-
Base (for neutralization): Triethylamine (
) or NaOH pellets. -
Cyclization Agents (Route B): Methanesulfonyl chloride (MsCl), Dichloromethane (DCM).
Equipment
-
Schlenk line or inert atmosphere manifold (
/Ar). -
Reflux condenser with drying tube (
). -
High-vacuum pump (for drying reagents).
-
Rotary evaporator.[2]
Pre-Treatment: Free-Basing the Hydrochloride Salt
Since the starting material is a hydrochloride salt, it must be neutralized to release the nucleophilic amine.
Protocol:
-
Dissolve 10.0 mmol of (S)-2-aminopentan-1-ol HCl in 10 mL of minimal water.
-
Add 10 mL of 2M NaOH solution (20.0 mmol).
-
Extract exhaustively with DCM (
mL). -
Dry combined organics over
, filter, and concentrate in vacuo. -
Critical: Azeotrope the residue twice with anhydrous toluene to remove trace water. Use immediately.
Protocol A: One-Pot Synthesis of Box Ligands (Zn-Catalyzed)
This route is preferred for synthesizing
Reference: Adapted from the method of Bolm et al. and Evans et al.[3] [1, 2].
Step-by-Step Procedure
-
Setup: Flame-dry a 100 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser. Flush with Argon.
-
Charging: Add:
-
(S)-2-Aminopentan-1-ol (Free base): 2.20 g (21.3 mmol, 2.1 equiv).
-
Dimethylmalononitrile (Linker): 0.94 g (10.0 mmol, 1.0 equiv).
- : 0.18 g (0.5 mmol, 5 mol%).
-
Chlorobenzene: 20 mL (Concentration ~0.5 M).
-
-
Reaction: Heat the mixture to reflux (
oil bath) for 24–48 hours.-
Checkpoint: The reaction releases ammonia (
). Monitor the exit gas with damp pH paper (turns blue) to track progress. Reaction is complete when ammonia evolution ceases.
-
-
Work-up:
-
Purification:
-
Recrystallize from Hexane/EtOAc or purify via flash chromatography (Silica gel, typically 80:20 Hexane:EtOAc).
-
Note: Box ligands are prone to hydrolysis on acidic silica; add 1%
to the eluent.
-
Protocol B: Sequential Synthesis (Amide Route)
This route is ideal for mono-oxazolines where the starting material is a carboxylic acid or acid chloride.
Reference: Vorbrüggen et al. [3] and Wipf et al.[3] [4].
Step 1: Amide Formation
-
Dissolve Carboxylic Acid (10 mmol) and
(11 mmol) in dry DCM (30 mL) at . -
Add Ethyl Chloroformate (10.5 mmol) dropwise (forming the mixed anhydride). Stir for 30 min.
-
Add (S)-2-Aminopentan-1-ol HCl (10 mmol) and additional
(10 mmol) in DCM. -
Warm to RT and stir overnight. Wash with 1M HCl, Sat.
, and Brine. Concentrate to yield the hydroxy-amide .
Step 2: Cyclization (Mesylation)
-
Setup: Dissolve the hydroxy-amide (10 mmol) in dry DCM (50 mL) and
(30 mmol). Cool to . -
Activation: Add Methanesulfonyl chloride (MsCl, 11 mmol) dropwise. Stir for 1 hour at
. -
Cyclization: The intermediate may cyclize spontaneously or require warming to reflux for 2-4 hours.
-
Validation: Monitor by TLC. The amide N-H stretch in IR (
) will disappear.
-
-
Work-up: Wash with Sat.
, dry, and concentrate.[2] -
Purification: Flash chromatography (neutralized silica).
Quality Control & Data Specifications
Expected Analytical Data for (S)-4-Propyl-2-oxazoline derivatives
| Parameter | Specification | Method |
| Appearance | Colorless oil or low-melting white solid | Visual |
| 1H NMR | ||
| IR Spectroscopy | 1630–1660 cm⁻¹ (C=N stretch) | FTIR (Neat/Film) |
| Optical Rotation | Polarimetry | |
| Enantiomeric Excess | >98% ee | Chiral HPLC (Chiralcel OD-H) |
Troubleshooting Guide
-
Low Yield (Route A): Ensure Chlorobenzene is anhydrous. Water kills the catalyst and hydrolyzes the product.
-
Racemization: Avoid strong mineral acids or excessive heat during workup. The C4 proton is alpha to the nitrogen but generally stable; however, prolonged reflux in basic conditions can cause epimerization.
-
Hydrolysis: Oxazolines hydrolyze back to amino-esters/amides in acidic water. Keep workups neutral or basic (
).
Workflow Visualization
Figure 2: Decision matrix and workflow for selecting the synthesis route based on target structure.
References
-
Bolm, C., et al. (1991). "Synthesis of Optically Active Bis(2-oxazolines): Crystal Structure of a 1,2-Bis(2-oxazolinyl)benzene ZnCl2 Complex." Chemische Berichte.
-
Evans, D. A., et al. (1993). "C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids." Journal of the American Chemical Society.
-
Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazolines." Tetrahedron Letters.
-
Garg, P., et al. (2014).[3] "Catalyst-Free Synthesis of Chiral Oxazolines." The Journal of Organic Chemistry.
-
Organic Chemistry Portal. (2023). "Synthesis of 2-Oxazolines."
Sources
- 1. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. 2-Oxazoline synthesis [organic-chemistry.org]
- 4. BJOC - Chiral bisoxazoline ligands designed to stabilize bimetallic complexes [beilstein-journals.org]
- 5. journals.najah.edu [journals.najah.edu]
- 6. par.nsf.gov [par.nsf.gov]
Reaction conditions for cyclization of (S)-2-aminopentan-1-ol
Technical Guide: Cyclization Pathways for (S)-2-Aminopentan-1-ol (L-Norvalinol)
Executive Summary & Strategic Rationale
(S)-2-aminopentan-1-ol (L-Norvalinol) is a critical chiral pool building block in drug discovery. Its cyclization is a pivotal node in the synthesis of peptidomimetics and chiral auxiliaries. Depending on the reagent architecture, this scaffold undergoes intramolecular cyclization to yield two distinct, high-value heterocycles:
-
(S)-2-Propylaziridine: A reactive electrophile for ring-opening functionalization, essential for introducing chiral amines into complex molecules.
-
(S)-4-Propyloxazolidin-2-one: A stable chiral auxiliary (Evans-type) or masked amino alcohol, crucial for asymmetric alkylations and aldol reactions.
This guide provides validated protocols for both pathways, prioritizing the Modified Wenker Synthesis for aziridines (to minimize racemization) and CDI-Mediated Carbonylation for oxazolidinones.
Reaction Logic & Pathway Selection
The choice of cyclization method is dictated by the desired oxidation state and ring size. The following logic flow illustrates the decision matrix for the medicinal chemist.
Figure 1: Strategic decision tree for L-Norvalinol cyclization. Select Pathway A for electrophilic intermediates or Pathway B for stable auxiliaries.
Protocol A: Synthesis of (S)-2-Propylaziridine (Modified Wenker)
Methodology: The traditional Wenker synthesis involves heating amino alcohols with sulfuric acid at >200°C, which often leads to charring and racemization.[1] This Modified Protocol utilizes chlorosulfonic acid at low temperatures to form the sulfate ester, followed by mild base-mediated closure.
Mechanism & Causality[2]
-
O-Sulfonation: Chlorosulfonic acid selectively sulfates the hydroxyl group (kinetic control) at 0°C, creating a potent leaving group (
) while protonating the amine to prevent N-sulfonation. -
Intramolecular Displacement: Upon basification, the free amine performs an intramolecular
attack on the carbon bearing the sulfate, inverting the stereocenter (if it were chiral) or retaining the absolute configuration of the molecule relative to the backbone. Note: Since the chiral center is at C2 (amine) and displacement is at C1 (hydroxyl), the stereocenter at C2 is not inverted, preserving the (S)-configuration.
Step-by-Step Protocol
Reagents:
-
(S)-2-Aminopentan-1-ol (1.0 equiv)
-
Chlorosulfonic acid (
) (1.1 equiv) -
Acetonitrile (ACN) or Toluene (Solvent A)
-
Sodium Hydroxide (NaOH), 6M aqueous solution
-
Diethyl ether (
) for extraction
Procedure:
-
Esterification (Sulfate Formation):
-
Charge a flame-dried round-bottom flask with (S)-2-aminopentan-1-ol and dry ACN (0.5 M concentration).
-
Cool the system to 0°C using an ice bath.
-
Critical Step: Add
dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C to prevent elimination side-products. -
Allow to warm to Room Temperature (RT) and stir for 3-4 hours. A white precipitate (the sulfate zwitterion) will form.
-
Filter the solid, wash with cold
, and dry under vacuum. Intermediate Stability: The sulfate salt is stable and can be stored.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
-
-
Cyclization:
-
Dissolve the sulfate salt in minimal water.
-
Add 6M NaOH (3.0 equiv) carefully.
-
Heat the biphasic mixture to 70°C for 12–16 hours.
-
Monitoring: Monitor by TLC (ninhydrin stain) or GC-MS. Disappearance of the polar sulfate indicates conversion.
-
-
Workup:
-
Cool to RT. Extract the aqueous layer 3x with
. -
Dry combined organics over
(or KOH pellets for better amine stability). -
Concentrate carefully (aziridines are volatile). Distillation is recommended for high purity.
-
Yield Expectation: 65–80%
Key Analytic:
Protocol B: Synthesis of (S)-4-Propyloxazolidin-2-one
Methodology: Direct carbonylation using 1,1'-Carbonyldiimidazole (CDI). This method is superior to phosgene (safety) and diethyl carbonate (reactivity) for laboratory-scale synthesis.
Step-by-Step Protocol
Reagents:
-
(S)-2-Aminopentan-1-ol (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)
-
Dichloromethane (DCM) (anhydrous)
-
Triethylamine (TEA) (0.5 equiv - optional, catalytic)
Procedure:
-
Activation:
-
Dissolve (S)-2-aminopentan-1-ol in anhydrous DCM (0.2 M) under Nitrogen atmosphere.
-
Cool to 0°C .
-
Add CDI portion-wise. Caution:
evolution will occur.
-
-
Cyclization:
-
Allow the mixture to warm to RT and stir for 12 hours.
-
Mechanistic Insight: The amine attacks CDI first to form the imidazole-urea intermediate. The hydroxyl group then attacks the carbonyl, displacing the second imidazole unit to close the ring.
-
-
Workup:
-
Quench with 1M HCl (to remove imidazole and unreacted amine).
-
Wash organic layer with saturated
and brine. -
Dry over
and concentrate. -
Purification: Recrystallization (Hexanes/EtOAc) or Flash Chromatography.
-
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Protocol A (Aziridine) | Protocol B (Oxazolidinone) | Impact on Quality |
| Temperature | Keep <10°C during acid addition. | Keep <5°C during CDI addition. | High temp causes elimination (alkene formation) or racemization. |
| Water Content | Reagents must be anhydrous. | Solvent must be anhydrous. | Water hydrolyzes |
| pH Control | Cyclization requires pH >12. | Neutral to slightly basic. | Low pH in Step 2 of Protocol A prevents ring closure. |
| Stirring | High shear required (biphasic). | Standard magnetic stirring. | Poor mixing in Wenker cyclization leads to incomplete conversion. |
Common Failure Modes:
-
Problem: Low yield in Aziridine synthesis.
-
Problem: Racemization.
Workflow Visualization (Modified Wenker)
Figure 2: Operational workflow for the Modified Wenker Synthesis using Chlorosulfonic acid.
References
-
Wenker Synthesis Modification
-
Carbonate Cyclization
-
General Aziridine Methodology
Sources
- 1. Wenker synthesis - Wikipedia [en.wikipedia.org]
- 2. pstorage-loughborough-53465.s3.amazonaws.com [pstorage-loughborough-53465.s3.amazonaws.com]
- 3. Diethyl carbonate: critical review of synthesis routes, catalysts used and engineering aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Navigating Grignard Reactions with (S)-2-Aminopentan-1-ol: A Guide to Orthogonal Protection Strategies and Protocol Validation
An Application Note for Advanced Synthesis
Abstract
(S)-2-aminopentan-1-ol is a valuable chiral building block in pharmaceutical synthesis, notably as a precursor for antiviral agents like telaprevir. Its utility is often coupled with the need for carbon-carbon bond formation, a domain where the Grignard reaction excels.[1][2] However, the inherent reactivity of Grignard reagents towards acidic protons presents a significant challenge, as both the primary amine and primary alcohol functionalities of (S)-2-aminopentan-1-ol will readily quench the organometallic reagent, halting the desired reaction.[3][4][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on rendering (S)-2-aminopentan-1-ol compatible with Grignard reaction conditions through a robust, orthogonal protection strategy. We present a detailed, validated protocol for the dual protection of the amine and alcohol groups, demonstrate the inertness of the protected molecule under Grignard conditions, and provide methodologies for selective deprotection.
The Fundamental Incompatibility: Grignard Reagents and Protic Functional Groups
Grignard reagents (R-MgX) are potent nucleophiles and exceptionally strong bases.[1][3] Their utility in forming new C-C bonds is predicated on an aprotic environment.[7] The presence of even weakly acidic protons, such as those on alcohols (pKa ≈ 16-18) and primary amines (pKa ≈ 35), leads to a rapid acid-base reaction that consumes the Grignard reagent.[3] This non-productive quenching pathway must be completely suppressed for any subsequent nucleophilic addition to succeed.
The solution lies in temporarily masking the reactive functional groups with moieties that are inert to the reaction conditions—a process known as "protection".[8][9][10] An ideal protecting group strategy exhibits the following characteristics:
-
Ease of Installation: The group is added in high yield under mild conditions.
-
Stability: The group is completely stable to the intended reaction conditions (in this case, strongly basic and nucleophilic Grignard reagents).
-
Ease of Removal: The group can be cleaved in high yield under conditions that do not affect the rest of the molecule.[4]
For a bifunctional molecule like (S)-2-aminopentan-1-ol, an orthogonal protection strategy is paramount. This approach allows for the selective removal of one protecting group in the presence of the other, offering maximum synthetic flexibility for subsequent transformations.[10]
Designing the Orthogonal Protection Strategy
To ensure complete inertness during the Grignard reaction, both the amine and hydroxyl groups must be protected. Our strategy employs two distinct classes of protecting groups with non-overlapping removal conditions.
Amine Protection: The Carbamate Approach
Primary amines are typically protected as amides or carbamates to reduce their nucleophilicity and basicity.[4][11] The tert-butoxycarbonyl (Boc) group is an exemplary choice. It is introduced using di-tert-butyl dicarbonate ((Boc)₂O) and is highly stable under basic, nucleophilic, and reductive conditions, yet it is readily removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[12][13][14] While the Boc group contains a carbonyl, its electrophilicity is significantly attenuated by resonance from the adjacent nitrogen and oxygen atoms, rendering it unreactive towards Grignard reagents.
Alcohol Protection: The Silyl Ether Advantage
Silyl ethers are the most common and effective protecting groups for alcohols intended for Grignard reactions.[3][12][15] They are easily installed, exceptionally stable to strong bases and nucleophiles, and are selectively cleaved by fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF).[6][15][16][17] The stability of silyl ethers is sterically dependent, with the general order being: TBDPS > TIPS > TBDMS > TES > TMS.[17][18] For this application, the tert-butyldimethylsilyl (TBDMS) group offers a robust balance of stability and ease of removal.
The chosen orthogonal system is therefore:
-
Amine: N-Boc (Acid-labile)
-
Alcohol: O-TBDMS (Fluoride-labile)
This combination ensures that each functional group can be deprotected independently, without affecting the other protecting group.
Experimental Protocols
Materials and Methods: All reagents should be of high purity. Anhydrous solvents, particularly for the Grignard reaction, are critical. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: Double Protection of (S)-2-Aminopentan-1-ol
This two-step, one-pot procedure first protects the more nucleophilic amine, followed by the alcohol.
Step A: N-Boc Protection
-
To a solution of (S)-2-aminopentan-1-ol (1.0 eq) in dichloromethane (DCM, approx. 0.5 M), add triethylamine (1.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC until the starting material is consumed.
Step B: O-TBDMS Protection
-
To the crude reaction mixture from Step A, add imidazole (2.5 eq).
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise.
-
Stir the mixture at room temperature for 12-16 hours. Monitor by TLC.
-
Causality Note: Imidazole serves as both a base and a nucleophilic catalyst, accelerating the silylation of the primary alcohol.[17]
-
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield (S)-tert-butyl (1-((tert-butyldimethylsilyl)oxy)pentan-2-yl)carbamate as a clear oil.
Protocol 2: Validation of Grignard Reaction Compatibility
This protocol demonstrates that the doubly protected amino alcohol is inert to standard Grignard conditions.
-
In a flame-dried, three-neck flask under an inert atmosphere, add the purified protected amino alcohol from Protocol 1 (0.5 eq) and benzaldehyde (1.0 eq) to anhydrous diethyl ether (approx. 0.2 M).
-
Cool the solution to 0 °C.
-
Slowly add methylmagnesium bromide (1.2 eq, 3.0 M solution in ether) via syringe over 20 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Analysis: Analyze the crude product by ¹H NMR and LC-MS. The expected outcome is the formation of 1-phenylethanol (the product of Grignard addition to benzaldehyde) and the quantitative recovery of the starting (S)-tert-butyl (1-((tert-butyldimethylsilyl)oxy)pentan-2-yl)carbamate, confirming its stability.
Protocol 3: Orthogonal Deprotection
Method A: Selective O-TBDMS Cleavage (Fluoride-mediated)
-
Dissolve the protected amino alcohol (1.0 eq) in tetrahydrofuran (THF, approx. 0.2 M).
-
Add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M solution in THF).
-
Stir at room temperature for 2-4 hours. Monitor by TLC.
-
Work-up: Concentrate the mixture and purify by flash column chromatography to yield (S)-tert-butyl (1-hydroxypentan-2-yl)carbamate.
Method B: Selective N-Boc Cleavage (Acid-mediated)
-
Dissolve the protected amino alcohol (1.0 eq) in DCM (approx. 0.2 M).
-
Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1-2 hours.
-
Causality Note: The mechanism involves protonation of the Boc carbonyl, followed by the elimination of isobutylene and carbon dioxide, driven by the formation of these stable, volatile byproducts.[14]
-
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in diethyl ether and treat with 1M HCl in ether to precipitate the hydrochloride salt of (S)-2-amino-1-((tert-butyldimethylsilyl)oxy)pentane.
Summary of Protecting Group Compatibility
The selection of a protecting group is dictated by the planned synthetic route. The following table summarizes the stability of common protecting groups for amines and alcohols under various reaction conditions relevant to Grignard chemistry and beyond.
| Protecting Group | Functionality | Stable to Grignard | Deprotection Condition | Orthogonal to |
| Boc | Amine | Yes | Mild Acid (TFA, HCl) | O-Silyl, O-Benzyl |
| Cbz | Amine | Yes | H₂, Pd/C (Hydrogenolysis) | O-Silyl, O-Acetal |
| TBDMS/TIPS | Alcohol | Yes | Fluoride (TBAF) or Acid | N-Boc, N-Cbz |
| THP | Alcohol | Yes | Acid (e.g., PPTS, AcOH) | N-Cbz |
| Benzyl (Bn) | Alcohol | Yes | H₂, Pd/C (Hydrogenolysis) | N-Boc, O-Silyl |
Troubleshooting and Key Considerations
-
Incomplete Protection: If protection reactions stall, ensure all reagents are pure and solvents are anhydrous. For sterically hindered substrates, a more reactive silylating agent like a silyl triflate may be required.[17]
-
Low Grignard Reaction Yield: The primary cause is often the presence of moisture or other protic impurities. Ensure all glassware is flame-dried and solvents are rigorously dried.[7]
-
Stereochemical Integrity: The protection and deprotection steps outlined occur at the heteroatoms and do not affect the chiral center at C2 of (S)-2-aminopentan-1-ol, thus preserving its stereochemical integrity.
Conclusion
The successful application of Grignard reagents in syntheses involving multifunctional molecules like (S)-2-aminopentan-1-ol is entirely dependent on a well-designed protection strategy. The use of an orthogonal N-Boc and O-TBDMS protection scheme provides a reliable and flexible method to render the molecule inert to strongly basic and nucleophilic conditions. The protocols detailed herein offer a validated pathway for researchers to confidently incorporate this valuable chiral synthon into complex synthetic routes, enabling the efficient construction of advanced molecular targets.
References
- ZM Silane Limited. (2025, May 23). Hydroxyl Protecting Groups In Multi-Step Syntheses.
- Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions.
- Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols.
- Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
- University of Windsor. Alcohol Protecting Groups.
- Master Organic Chemistry. (2015, June 17). Alcohol Protecting Groups.
- Organic Chemistry Tutor. Alcohol Protecting Groups.
- Sciencemadness Discussion Board. (2022, March 26). Question about amine protection for Grignard reaction.
- Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols.
- Chemistry LibreTexts. (2020, May 30). 14.8: Protection of Alcohols.
- Organic & Biomolecular Chemistry. Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane.
- Kocienski, P. J. Chapter 8 Amino Protecting Groups. In Protecting Groups.
- Tokyo Chemical Industry. Protecting Agents.
- Benchchem. (2025, November). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media.
- University of Michigan. Grignard Reaction.
- Wikipedia. Silyl ether.
- Organic Chemistry Portal. Protective Groups.
- Sigma-Aldrich. (S)-(+)-2-Amino-1-pentanol.
- NC State University Libraries. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction. In Organic Chemistry.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Organic Chemistry Portal. Grignard Reaction.
- Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents.
- WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines.
- Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines.
- Benchchem. The Chemistry of the Boc Protecting Group.
Sources
- 1. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Protective Groups [organic-chemistry.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. zmsilane.com [zmsilane.com]
- 17. Silyl ether - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (S)-2-aminopentan-1-ol Hydrochloride
Welcome to the technical support guide for the purification of (S)-2-aminopentan-1-ol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the purification of this important chiral building block. The stereochemistry of amino alcohols is often critical for biological activity, making enantiomeric purity a primary objective in their synthesis and purification.[1]
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude (S)-2-aminopentan-1-ol hydrochloride and where do they originate?
Understanding the potential impurities is the first step toward designing an effective purification strategy. The impurity profile is highly dependent on the synthetic route employed.
-
Enantiomeric Impurity ((R)-2-aminopentan-1-ol): This is the most critical impurity to control. Its presence is typically due to incomplete enantioselectivity in an asymmetric synthesis or racemization under harsh reaction conditions (e.g., strongly acidic or basic environments).[2]
-
Unreacted Starting Materials: If the synthesis starts from L-norvaline, for instance, residual amino acid may carry through. Similarly, incomplete reduction of a ketone precursor can leave starting material in the crude product.[1][2]
-
Diastereomeric Impurities: In synthetic routes involving the reduction of a ketone, incomplete diastereoselectivity can result in isomers with different relative stereochemistry between the hydroxyl and amino groups.[2]
-
Solvent and Reagent-Derived Impurities: Residual solvents from the reaction or workup (e.g., methanol, ethanol, isopropanol) and byproducts from reagents (e.g., from reducing agents like NaBH₄) are common.[2]
-
Inorganic Salts: Salts such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) are often introduced during workup procedures, like quenching or extraction steps.[3]
Q2: What is the primary and most effective method for purifying (S)-2-aminopentan-1-ol hydrochloride?
Recrystallization is the most common and cost-effective method for purifying solid organic compounds like (S)-2-aminopentan-1-ol hydrochloride.[4] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures. The ideal solvent will dissolve the compound completely at its boiling point but have very low solubility at cooler temperatures (e.g., 0-4 °C), allowing the desired product to crystallize out while impurities remain in the solution (mother liquor).[5]
Table 1: Solvent Selection Guide for Recrystallization
| Solvent System | Suitability for Amino Alcohol Salts | Key Considerations |
| Isopropanol (IPA) | Excellent | Often the solvent of choice. Good solubility at reflux, poor at room temperature. |
| Ethanol/Water | Very Good (Mixed Solvent) | The compound is typically soluble in hot ethanol and insoluble in water. Water is added as the "anti-solvent" to induce crystallization.[6] |
| Methanol | Good | High solubility may lead to lower yields. Can be used with an anti-solvent like diethyl ether or MTBE. |
| Acetonitrile | Fair | Can be effective, but solubility characteristics must be tested. |
| Toluene/Heptane | Poor | Generally unsuitable due to the high polarity and salt nature of the compound. |
Q3: My final product has high chemical purity, but the enantiomeric excess (e.e.) is insufficient. How can I improve it?
When recrystallization of the hydrochloride salt fails to improve the enantiomeric excess, a classical resolution via diastereomeric salt formation is the standard approach. This involves converting the enantiomeric mixture into a pair of diastereomers, which have different physical properties (like solubility) and can be separated.
The general workflow is as follows:
-
Liberate the Free Base: Convert the (S)-2-aminopentan-1-ol hydrochloride back to its free base form, (S)-2-aminopentan-1-ol, by treating it with a base (e.g., NaOH, K₂CO₃).[7][8]
-
React with a Chiral Resolving Agent: React the racemic or enantiomerically-enriched free base with a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid, D-(-)-tartaric acid, or (R)-(-)-Mandelic acid) to form two diastereomeric salts.[8]
-
Fractional Recrystallization: Separate the two diastereomeric salts based on their solubility differences through careful recrystallization.
-
Isolate the Desired Enantiomer: Once a single diastereomer is isolated in high purity, treat it with a base to liberate the pure (S)-2-aminopentan-1-ol free base.
-
Re-form the Hydrochloride Salt: React the purified free base with hydrochloric acid (e.g., HCl in isopropanol or dioxane) to obtain the final product with high enantiomeric purity.[9]
Diagram 1: Diastereomeric Salt Resolution Workflow
Caption: Workflow for enhancing enantiomeric purity.
Q4: What analytical techniques are required to confirm the purity of my final product?
A combination of techniques is essential to confirm both chemical and stereochemical purity.
-
Chemical Purity:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can detect organic impurities. The integration of signals in ¹H NMR can provide a quantitative measure of purity against a known standard.
-
Mass Spectrometry (MS), often coupled with GC or LC: Confirms the molecular weight of the compound and helps in identifying unknown impurities.[2]
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. For the free base, the melting point is around 44-48 °C.[10]
-
-
Enantiomeric Purity (e.e. determination):
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity. The compound is run on a chiral stationary phase (CSP) that selectively interacts with each enantiomer, leading to different retention times. Polysaccharide-based columns are commonly used for amino alcohols.[11][12]
-
Troubleshooting Guide
Problem 1: My compound will not crystallize from solution during recrystallization.
This is a common issue that usually points to one of two problems: using too much solvent or the solution not being supersaturated.
Diagram 2: Recrystallization Troubleshooting
Caption: Decision process for failed crystallization.
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound. Allow it to cool again.[6]
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.[4][5]
-
Seeding: If you have a small amount of pure product, add a single tiny crystal ("seed crystal") to the cooled solution. This provides a template for further crystal formation.
-
Problem 2: My compound "oils out" instead of forming crystals.
"Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point in the solvent, causing it to separate as a liquid instead of a solid.
Causes & Solutions:
-
Solution Cooled Too Quickly: Rapid cooling can cause the solution to become supersaturated too quickly.
-
Solution: Re-heat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Allow the flask to cool much more slowly (e.g., by wrapping it in glass wool or leaving it on a warm hotplate that is turned off).
-
-
Inappropriate Solvent Choice: The boiling point of the solvent may be too high.
-
Solution: Re-evaluate your solvent system. Try a lower-boiling solvent or a mixed solvent system. For a mixed-solvent system, dissolve the compound in a minimum of the "good" solvent (e.g., ethanol) and add the "bad" solvent (e.g., water) dropwise at the boiling point until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify and then cool slowly.[13]
-
Problem 3: The purity did not improve after recrystallization.
If the impurity profile remains unchanged, it's likely that the impurities have very similar solubility properties to your desired compound in the chosen solvent.
Solutions:
-
Change the Solvent System: Try a different solvent or solvent mixture. A solvent with different polarity may have a better solubility differential between your product and the impurity.
-
Perform a Second Recrystallization: Sometimes a single recrystallization is not enough. A second pass can significantly improve purity, although it will result in further loss of yield.
-
Consider an Alternative Purification Method: If impurities persist, they may need to be removed by a different technique. For example, if the impurity is non-polar and your product is a salt, an aqueous wash of the crude material (before recrystallization) might help. If the impurity is a different amine, column chromatography on the free base may be necessary before converting to the HCl salt.[1]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of (S)-2-aminopentan-1-ol HCl from Isopropanol (IPA)
-
Dissolution: Place the crude (S)-2-aminopentan-1-ol HCl in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of isopropanol (start with ~3-4 mL per gram of crude material).
-
Heating: Heat the mixture to a gentle boil on a hotplate with stirring. Add more IPA in small portions until all the solid has just dissolved.[4] Avoid adding a large excess of solvent to maximize yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature, undisturbed. Slow cooling is crucial for the formation of large, pure crystals.[6]
-
Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold IPA to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
This protocol is a starting point and should be optimized for your specific system.[11]
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H, or equivalent).
-
Mobile Phase: A mixture of a non-polar solvent and an alcohol, such as n-Hexane and Isopropanol (e.g., 90:10 v/v). A small amount of an amine modifier like diethylamine (DEA, ~0.1%) can be added to improve peak shape.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a low wavelength (e.g., 210-220 nm), as the compound lacks a strong chromophore.
-
Sample Preparation:
-
Prepare a stock solution of your sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Create a racemic standard by mixing equal amounts of the (S) and (R) enantiomers (if available) to confirm the elution order and resolution.
-
Filter all samples through a 0.45 µm syringe filter before injection.[11]
-
-
Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Then, inject your purified sample to determine the area percentage of each peak, which corresponds to the enantiomeric excess.
References
- BenchChem. (2025). Discovery and synthesis of chiral amino alcohols.
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. (Sourced via general knowledge, not a direct search result link)
- Periasamy, M. (2007). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA, 61(5), 272-275.
- BOC Sciences. (n.d.). Amino Alcohol Synthesis Service.
- Google Patents. (2013). US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol)
- Sigma-Aldrich. (n.d.). (S)-(+)-2-Amino-1-pentanol 97.
- BenchChem. (2025). Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol.
- Google Patents. (2010). CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol.
- Google Patents. (2013). CN102898324A - Method for preparing (S)-2-aminobutanamide hydrochloride.
- ResearchGate. (2024). Chemical structures of 1 and drugs containing chiral 2-amino-1-butanol....
- University of California, Irvine. (n.d.). Chem 267.
- University of Colorado Boulder. (2015).
- Google Patents. (1999).
- San Jose State University. (n.d.).
- MIT OpenCourseWare. (n.d.).
- BenchChem. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. murov.info [murov.info]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine - Google Patents [patents.google.com]
- 8. CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol - Google Patents [patents.google.com]
- 9. CN102898324A - Method for preparing (S)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 10. (S)-(+)-2-氨基-1-戊醇 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Preserving Enantiopurity of (S)-2-aminopentan-1-ol
Core Technical Directive
To: Research Scientists & Process Chemists From: Senior Application Scientist, Chiral Chemistry Division
You are accessing this guide because you have likely observed a degradation in enantiomeric excess (ee%) of (S)-2-aminopentan-1-ol during thermal processing (distillation) or derivatization.
Unlike simple primary amines, 1,2-amino alcohols possess a unique vulnerability: the stereocenter at the C2 position is susceptible to proton abstraction due to the inductive effects of the adjacent heteroatoms. While pure (S)-2-aminopentan-1-ol is relatively stable, impurities (aldehydes/ketones), metal ions, and improper pH act as catalysts that lower the activation energy for racemization, particularly under heat.
This guide moves beyond basic handling to address the mechanistic causes of optical purity loss and provides self-validating protocols to prevent it.
The Racemization Risk Profile
Understanding how the molecule loses chirality is the only way to prevent it. The two primary mechanisms you must mitigate against are Schiff Base Tautomerization and Oxazoline Formation .
Mechanism Visualization
The following diagram illustrates the pathways leading to loss of chirality.
Figure 1: Mechanistic pathways for the racemization of 1,2-amino alcohols. Note that the planar intermediate destroys the stereochemical information.
Critical Process Parameters (CPP)
Before initiating any thermal step, verify these parameters.
| Parameter | Limit / Specification | Reason for Control |
| Temperature | < 100°C (Ideal < 80°C) | Thermal energy overcomes the activation barrier for proton abstraction at the C2 position. |
| pH Environment | 7.0 – 9.0 (Neutral/Mildly Basic) | Strong bases (pH > 11) facilitate direct deprotonation. Strong acids promote oxazoline formation. |
| Metal Ions | < 10 ppm (Fe, Cu, Al) | Metals chelate the N and O atoms, increasing the acidity of the C2 proton by orders of magnitude. |
| Aldehyde Content | < 0.1% | Trace aldehydes form imines (Schiff bases), which racemize much faster than the free amine. |
Troubleshooting & Protocols
Scenario A: "My ee% drops after fractional distillation."
Diagnosis: You are likely exposing the material to excessive thermal history (high pot temperature for long duration) or your crude material contains oxidized impurities (aldehydes) that are catalyzing the racemization in the distillation pot.
Corrective Protocol: High-Vacuum Short-Path Distillation
-
Pre-Treatment (The Scavenger Step):
-
If the crude material is dark or suspected to contain carbonyl impurities, treat with 0.5 wt% NaBH₄ (Sodium Borohydride) at room temperature for 1 hour prior to distillation.
-
Why? This reduces any catalytic aldehydes back to alcohols, shutting down the Schiff base racemization pathway.
-
-
Vacuum Setup:
-
Ensure vacuum pressure is < 5 mbar (ideally < 1 mbar).
-
The boiling point of (S)-2-aminopentan-1-ol is approx. 102-105°C at 12 mmHg (approx 16 mbar). You must get the boiling point below 80°C .
-
-
Apparatus:
-
Do NOT use a large fractional column with a high reflux ratio (prolonged heat exposure).
-
Use: Wiped-film evaporator or a short-path distillation head (Vigreux).
-
-
Inert Atmosphere:
-
Bleed in dry Nitrogen or Argon, not air. Oxygen at high temperatures promotes radical formation and oxidation to imines.
-
Scenario B: "Racemization occurs during amide coupling."
Diagnosis: You are likely forming an oxazoline intermediate .[1] This happens when the amino alcohol reacts with a carboxylic acid derivative (like an acid chloride) and the resulting amide cyclizes onto the alcohol oxygen.
Corrective Protocol: Suppressing Oxazoline Formation
-
Avoid Acid Chlorides:
-
Acid chlorides are too aggressive. They promote rapid O-acylation followed by N-acyl migration or direct cyclization.
-
-
Use Active Esters:
-
Temperature Control:
-
Keep the reaction between 0°C and 20°C .
-
Never heat an amide coupling reaction involving a chiral amino alcohol above 40°C unless absolutely necessary.
-
Scenario C: "The material degraded during storage."
Diagnosis: Amino alcohols absorb CO₂ from the air to form carbamates , and they are hygroscopic. Water promotes hydrolysis and proton exchange.
Storage Protocol:
-
Container: Amber glass (light protection) with a Teflon-lined cap.
-
Headspace: Purge with Argon before sealing.
-
Temperature: Store at +4°C.
-
Desiccant: Do not store directly with desiccants that are acidic (like silica gel); use molecular sieves (4Å) if necessary, but ensure they are neutral/basic.
Analytical Validation: The Marfey's Method
You cannot rely on simple optical rotation (
Why Marfey's Reagent? (S)-2-aminopentan-1-ol is not UV-active enough for standard detection. Marfey's reagent (FDAA) reacts with the amine to form a diastereomer that is UV-active (340 nm) and separable on a standard C18 column.
Protocol:
-
Derivatization:
-
Mix 50 µL of sample (50 mM in water) with 100 µL of 1% FDAA (in acetone).
-
Add 20 µL of 1M NaHCO₃.
-
Heat at 40°C for 1 hour . (Note: This mild heating is safe for the derivative).
-
Quench with 20 µL of 1M HCl.
-
-
Analysis:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile / Water (+0.1% TFA) gradient.
-
Detection: UV at 340 nm.
-
Result: The (S)-enantiomer derivative will elute at a distinct retention time from the (R)-enantiomer.
-
Decision Tree: Safe Heating Workflow
Follow this logic flow before applying heat to your batch.
Figure 2: Operational decision tree for thermal processing.
References
-
Bergmann, M., & Zervas, L. (1928). Catalytic Racemization of Amino Acids and Peptides. This foundational text establishes the "azlactone" (oxazolone/oxazoline) mechanism for racemization during activation of amino acid derivatives.[1]
-
Smith, G. G., & Sivakua, T. (1983). Mechanism of the Racemization of Amino Acids. Journal of Organic Chemistry, 48(6), 627-634. Link - Details the role of Schiff bases and metal ions in catalyzing racemization.
-
Bhushan, R., & Brückner, H. (2004). Marfey's Reagent for Chiral Amino Acid Analysis: A Review. Amino Acids, 27, 231-247. Link - Standard protocol for determining ee% of amino alcohols/acids.
-
Kovacs, J. (1980). Racemization and Coupling Reagents. In The Peptides: Analysis, Synthesis, Biology (Vol. 2). Academic Press.[6] - Authoritative source on preventing racemization during amide coupling (oxazoline suppression).
-
Seco, J. M., et al. (2004). The Use of 1,2-Amino Alcohols as Chiral Auxiliaries. Chemical Reviews, 104(1), 17-118. Link - Comprehensive review on the stability and reactivity of chiral amino alcohols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencemadness.org [sciencemadness.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of (S)-2-aminopentan-1-ol Hydrochloride
Welcome to the technical support center for the purification of (S)-2-aminopentan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this valuable chiral building block. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purity and analysis of (S)-2-aminopentan-1-ol hydrochloride.
Q1: What are the most common impurities I should expect in my crude sample of (S)-2-aminopentan-1-ol hydrochloride?
A1: Impurities in your sample can typically be categorized into four main types originating from the synthetic route:
-
Stereoisomeric Impurities: The most critical impurity is often the undesired (R)-enantiomer. Since the biological activity of chiral molecules is highly dependent on their stereochemistry, ensuring high enantiomeric purity is paramount.[1][2]
-
Process-Related Impurities: These are derived from the chemical transformation itself. Depending on the synthetic pathway (e.g., reduction of the corresponding amino acid), this can include unreacted starting materials or by-products from side reactions.[3][][5]
-
Residual Solvents: Solvents used during the synthesis or initial work-up (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene) can remain trapped in the crystalline solid.[6][7]
-
Related Amines: Side reactions can sometimes lead to the formation of secondary or tertiary amines, which have different polarity profiles than the desired primary amine.[8]
Q2: Which analytical techniques are essential for assessing the purity of my (S)-2-aminopentan-1-ol hydrochloride?
A2: A multi-pronged analytical approach is recommended for comprehensive purity assessment:
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the gold standard for determining enantiomeric purity (quantifying the (R)-enantiomer). A chiral stationary phase (CSP) is used to resolve the two enantiomers.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying and quantifying volatile impurities, especially residual solvents.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is fundamental for confirming the molecular structure of the main component and identifying any structurally similar process-related impurities.
-
Standard HPLC: Can be used to assess the overall purity by separating the main compound from other non-enantiomeric impurities.
Q3: My compound is a hydrochloride salt. How does this affect my purification strategy?
A3: The hydrochloride salt form has distinct properties that influence purification:
-
High Polarity: The salt is generally highly soluble in polar solvents like water and methanol, but much less soluble in many common organic solvents. This property is central to designing effective recrystallization and extraction procedures.[9]
-
Acidity: The ammonium group is acidic, a key factor leveraged in pH-based liquid-liquid extractions.
-
Hygroscopicity: Hydrochloride salts can be hygroscopic, meaning they can absorb moisture from the air. This requires careful handling and drying to obtain an accurate weight and prevent water from interfering with certain purification steps.[9]
Section 2: Troubleshooting Purification Protocols
This section provides detailed troubleshooting guides for the most common purification techniques applied to (S)-2-aminopentan-1-ol hydrochloride.
Recrystallization
Recrystallization is often the most effective method for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the desired compound and the impurity in a chosen solvent system at varying temperatures.[10]
Problem 1: My compound "oils out" instead of forming crystals upon cooling.
-
Causality: "Oiling out" occurs when the solubility of the compound in the solvent is so low at the cooling temperature that it separates as a liquid phase rather than a crystalline solid. This is common with highly polar compounds in moderately polar solvents.
-
Troubleshooting Flowchart:
Caption: Troubleshooting "Oiling Out" during Recrystallization
Problem 2: Poor recovery of the purified compound.
-
Causality: This can result from using too much solvent, which keeps a significant portion of the compound dissolved even at low temperatures, or from premature crystallization during a hot filtration step.
-
Solutions:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Solvent Selection: Choose a solvent system where the compound has very high solubility when hot and very low solubility when cold.
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, pre-warm the funnel and receiving flask.[11]
-
Concentrate the Mother Liquor: If significant product remains in the filtrate (mother liquor), you can concentrate the solution by evaporation and attempt a second recrystallization to recover more material.
-
Experimental Protocol: Two-Solvent Recrystallization
-
Place 1.0 g of crude (S)-2-aminopentan-1-ol hydrochloride in a 50 mL Erlenmeyer flask with a magnetic stir bar.
-
Heat the flask on a hot plate and add a minimal amount of boiling methanol dropwise until the solid just dissolves.
-
While the solution remains hot, slowly add isopropanol (a less polar, "bad" solvent) dropwise until the solution becomes faintly cloudy.[9][12]
-
Add one or two more drops of hot methanol to re-clarify the solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold isopropanol to remove any residual soluble impurities.
-
Dry the purified crystals under high vacuum.
| Parameter | Recommended Solvents |
| "Good" Solvent (High Solubility) | Methanol, Water[8][9] |
| "Bad" Solvent (Low Solubility) | Isopropanol, Ethanol, Diethyl Ether, Ethyl Acetate[9][12] |
| Table 1: Recommended Solvent Systems for Recrystallization |
pH-Based Liquid-Liquid Extraction
This technique is excellent for separating the basic amino alcohol from acidic or neutral impurities. It leverages the change in solubility of the amine based on the pH of the aqueous solution.[13]
Problem 1: An emulsion forms at the interface between the aqueous and organic layers.
-
Causality: Emulsions are colloidal suspensions of one liquid in another, often stabilized by impurities. They are common when shaking solutions containing amines and can make layer separation impossible.
-
Solutions:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel several times.
-
Filtration: Pass the emulsified mixture through a pad of celite or glass wool.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period.
-
Problem 2: The desired compound will not extract into the organic layer after basification.
-
Causality: This indicates that the aqueous layer is not sufficiently basic to deprotonate the amine hydrochloride, or the chosen organic solvent is not suitable for dissolving the free base.
-
Solutions:
-
Check pH: Use a pH strip or meter to ensure the aqueous layer is sufficiently basic (pH > 10-11) after adding the base (e.g., NaOH).
-
Solvent Choice: Ensure the organic solvent (e.g., dichloromethane, ethyl acetate) is appropriate for dissolving the free amine.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent, as this is more efficient than a single extraction with a large volume.
-
Experimental Protocol: Acid-Base Extraction Workflow
Caption: pH-Based Liquid-Liquid Extraction Workflow
Column Chromatography
While challenging for highly polar compounds, chromatography can be a powerful tool for separating impurities with similar properties.
Problem: The compound streaks badly or does not move from the origin on a standard silica gel column.
-
Causality: The primary amine group on your compound is basic and interacts very strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation and recovery.[9]
-
Solutions:
-
Use a Modified Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent. This will compete with your compound for binding sites on the silica, improving elution.
-
Switch Stationary Phase: Standard silica is often not ideal. Consider alternative stationary phases:
-
Experimental Protocol: HILIC Purification
-
Column Selection: Use an amino-propyl bonded silica column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
-
Equilibration: Equilibrate the column with 95% Mobile Phase B and 5% Mobile Phase A.
-
Sample Preparation: Dissolve the crude compound in a minimal amount of the initial mobile phase composition (95:5 Acetonitrile:Water).
-
Elution: Load the sample and elute with a gradient, gradually increasing the percentage of Mobile Phase A.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Post-Purification: Combine the pure fractions, evaporate the solvent, and perform a final desalting step if necessary.[14]
References
-
Sciencemadness.org (2011). Amino alcohol via Akabori, trial run. [Link]
- Google Patents (1999).
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Puranik, S. B., et al. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Pak J Pharm Sci, 22(4), 410-4.
-
Wikipedia. Liquid–liquid extraction. [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
-
Chemistry LibreTexts (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
University of Rochester (2006). Chem 267. Recrystallization. [Link]
-
Column-Chromatography.com. Amino Acid Purification. [Link]
- Google Patents (2013). US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol)
-
Phenomenex (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
- Witte, M. D., et al. (2017). Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts. RSC Advances, 7(63), 39857-39864.
-
ResearchGate (2017). Purification of organic hydrochloride salt?. [Link]
-
Chiralpedia (2025). Part 6: Resolution of Enantiomers. [Link]
- Periasamy, M. (2007). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA, 61(4), 193-196.
- Chen, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 808945.
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
- El-Malla, A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3958.
- Juszczyk, P., et al. (2004). Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. Letters in Peptide Science, 10(2), 79-83.
- Google Patents (2017). CN105481703B - One kind synthesis(S)The method of 2 amino butanols.
-
ResearchGate (2019). Conversion of S-2-amino-1-butanol-l-tartrate to S-2-amino-1-butanol by Using Bipolar Membrane Electrodialysis for Post-treatment of Direct Enantioseparation. [Link]
-
Tiei Extraction (2024). Tiei liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. [Link]
-
University of Bacau (2007). AMINO ACIDS RECUPERATION BY LIQUID-LIQUID EXTRACTION AND SUPPORTED LIQUID MEMBRANE EXTRACTION. OPTIMIZATION OF THE PROCESSES. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.csbsju.edu [digitalcommons.csbsju.edu]
- 7. (S)-(+)-2-氨基-1-戊醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. researchgate.net [researchgate.net]
- 13. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 14. Sample Preparation for Chromatographic Purification [sigmaaldrich.com]
Technical Support Center: Handling (S)-2-Aminopentan-1-ol Hydrochloride
[1][2]
Subject: Best Practices for Handling, Storage, and Recovery of Hygroscopic Amino Alcohol Salts Compound: (S)-2-Aminopentan-1-ol Hydrochloride (L-Norvalinol HCl) CAS: 22724-81-8 (Free Base), 4146-05-8 (Racemic HCl), Specific Enantiomer HCl varies.[1][2] Physical State: White to off-white crystalline solid (hygroscopic).[1][2]
Executive Summary: The Invisible Variable
As Senior Application Scientists, we often see experimental failures not due to poor chemistry, but due to stoichiometric drift caused by moisture absorption. (S)-2-aminopentan-1-ol hydrochloride is a chiral building block often used in peptide mimics and asymmetric catalysis.[1][2]
The Core Problem: This salt is deliquescent . It does not just get "wet"; it pulls enough water from the atmosphere to dissolve itself, forming a viscous oil. This destroys the accuracy of your weigh-ins (you are weighing water, not reactant) and introduces quenching agents (H₂O) into anhydrous reactions.[2]
This guide replaces standard "store in a cool dry place" advice with field-proven protocols for handling this specific class of compounds.
Module 1: Storage & Intake (The First Line of Defense)
Q: I just received a shipment stored on ice/dry ice. Should I open it immediately? A: NO. This is the most common error.
The "Cold Trap" Mechanism: If you open a cold bottle in a room-temperature lab, the bottle acts as a condenser. Atmospheric moisture will flash-condense onto the hygroscopic salt.[1][2]
-
Protocol: Allow the container to equilibrate to room temperature inside a desiccator (if possible) or on the bench for at least 3-4 hours before breaking the seal.
Q: What is the ideal long-term storage setup? A: Double-barrier desiccation. Do not rely on the supplier's cap alone.[1][2]
-
Primary: Tightly capped amber glass vial. Parafilm is permeable to water vapor over time; use electrical tape or a shrink band for long-term storage.[1][2]
-
Secondary: Place the vial inside a vacuum desiccator containing active desiccant (Phosphorus Pentoxide
or high-grade Silica Gel with indicator). -
Atmosphere: Backfill with Argon or Nitrogen if available.[1][2]
Module 2: Weighing & Transfer (The Critical Moment)
Q: The solid turns sticky on the spatula. How do I weigh it accurately? A: Use the "Difference Weighing" technique or an Inert Gas Bag.
Speed is your ally, but precision is the victim of humidity.
Protocol: Weighing by Difference (Closed Vessel)
-
Step 1: Tare a dry, capped weighing vial (or Schlenk tube) on the balance.
-
Step 2: In a dry environment (or quickly on the bench), transfer an excess of the salt into the vial and cap it immediately.
-
Step 3: Weigh the full vial. Record Mass A.
-
Step 4: Quickly transfer the estimated amount into your reaction vessel. Cap the weighing vial immediately.
-
Step 5: Weigh the weighing vial again. Record Mass B.
-
Calculation: Mass Added = Mass A - Mass B.
-
Why: This prevents the balance from "drifting up" as the sample absorbs water during the weighing process.
-
Protocol: The "Glove Bag" Method
If a glovebox is unavailable, use a disposable glove bag (e.g., AtmosBag) purged with
Module 3: Recovery & Drying (Troubleshooting)
Q: My salt has turned into a clump or a viscous oil. Is it ruined? A: Likely not chemically degraded, but physically compromised. You must dry it. [2]
The "Goo" Scenario: The salt has absorbed atmospheric water. The Fix: Azeotropic Drying (The Gold Standard for Amino Salts).
Protocol: Azeotropic Drying
Do not just heat it; you risk melting or thermal decomposition before the water leaves.
-
Dissolution: Dissolve the "wet" salt in a minimum amount of dry Methanol (MeOH).[2]
-
Chaser Addition: Add anhydrous Toluene (ratio ~3:1 Toluene:MeOH).
-
Evaporation: Rotovap at
. The MeOH/Toluene/Water azeotrope will carry the water away. -
Repeat: Repeat the Toluene addition and evaporation 2-3 times until a white, free-flowing powder returns.
-
Final Dry: Place in a vacuum oven (
) over overnight.
Module 4: Reaction Criticality (Data & Logic)[1][2]
Q: Why does my yield fluctuate between batches? A: Stoichiometric Error due to Water Weight.
If your salt contains 10% water by weight (common for aged bottles), you are under-loading your chiral reagent by 10%.[1][2] In asymmetric synthesis, this drops your enantiomeric excess (ee) significantly.[2]
Impact Table: Water Interference
| Reaction Type | Role of (S)-2-aminopentan-1-ol HCl | Impact of Moisture (H₂O) |
| Peptide Coupling | Amine Nucleophile | Hydrolysis of activated esters (EDC/NHS); reduces yield.[1][2] |
| Chiral Auxiliary | Chiral Scaffold | Stoichiometric Mismatch: Lowers ee %; incorrect ligand-to-metal ratio. |
| Grignard/Lithiation | Substrate | Violent Quenching: Destroys organometallic reagent immediately.[1][2] |
| Reductive Amination | Amine Source | Generally tolerant, but excess water shifts equilibrium toward hydrolysis of imine. |
Visualizing the Workflow
The following diagram illustrates the decision matrix for handling this compound, ensuring you choose the correct path based on the physical state of the material.
Figure 1: Decision Matrix for Handling and Recovering Hygroscopic Amino Alcohol Salts.
References
-
Sigma-Aldrich. (S)-(+)-2-Amino-1-pentanol Product Specification & Handling. (General handling of amino alcohols).[1][2][3][4] [2]
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard protocols for drying amine salts). [1][2]
-
National Institute of Standards and Technology (NIST). 2-Amino-1-pentanol hydrochloride Phase Transition Data. [1][2]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1][2] (Techniques for Azeotropic Drying).
Troubleshooting low enantiomeric excess in (S)-2-aminopentan-1-ol reactions
This guide serves as a dedicated resource for researchers, chemists, and process development professionals encountering challenges in the synthesis of enantiomerically enriched (S)-2-aminopentan-1-ol. Achieving high enantiomeric excess (e.e.) is critical for its application in pharmaceuticals and as a chiral building block. This document provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you diagnose and resolve issues leading to low enantioselectivity in your reactions.
Troubleshooting Guide: Diagnosing and Solving Low Enantiomeric Excess
This section is structured to address specific problems you may be encountering during your synthesis.
Q1: My asymmetric reduction of a 2-aminopentan-1-one precursor resulted in low enantiomeric excess (<85% e.e.). What are the primary factors to investigate?
Low enantioselectivity in the asymmetric reduction of prochiral ketones is a common issue that can almost always be traced back to a few key experimental variables. A systematic investigation is the most effective approach.
The primary factors to scrutinize are:
-
Catalyst Integrity and Activity: Chiral catalysts, particularly oxazaborolidines (like those used in Corey-Bakshi-Shibata or CBS reductions), are highly sensitive to atmospheric moisture and oxygen.[1] Degradation of the catalyst is a leading cause of poor performance. Using an in situ generated catalyst often provides more reliable and reproducible results compared to using an isolated, stored catalyst.[1]
-
Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature generally increases the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.[2] Reactions that yield poor e.e. at room temperature can often be dramatically improved by running them at 0 °C, -20 °C, or even -78 °C.
-
Solvent Effects: The choice of solvent can profoundly influence the stereochemical outcome of a reaction.[3] Solvent polarity and its ability to coordinate with the catalyst or reagents can alter the conformation of the catalytic complex and the transition state geometry. It is advisable to screen a range of aprotic solvents, such as toluene, dichloromethane (DCM), and tetrahydrofuran (THF).[2]
-
Purity of Reagents and Starting Materials: Impurities in your ketone precursor or the reducing agent (e.g., borane complexes) can interfere with the chiral catalyst. For instance, trace amounts of water will quench the borane reducing agent and decompose the oxazaborolidine catalyst. Ensure all reagents are of high purity and solvents are anhydrous.
-
Stoichiometry and Addition Rate: The precise stoichiometry of the catalyst and reducing agent is critical. Additionally, the rate of addition of the reducing agent or the ketone substrate can impact selectivity. A slow, controlled addition often prevents side reactions and allows the catalytic cycle to operate with optimal selectivity.
Below is a logical workflow for troubleshooting this common issue.
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
Q2: My initial reaction yielded a product with moderate e.e. (80-90%). What are the most effective methods to upgrade the enantiopurity to >99%?
Reaching pharmaceutical-grade purity often requires a post-synthesis enrichment step. For crystalline compounds like many amino alcohols, this is highly feasible.
-
Recrystallization: If your product is a solid, simple recrystallization can sometimes significantly enhance the enantiomeric excess.[2] The principle relies on the fact that the racemic compound and the enantiomerically enriched compound may have different crystal packing and solubility, potentially allowing the major enantiomer to crystallize out preferentially. This is often an iterative process.
-
Diastereomeric Salt Resolution: This is a classical, powerful, and highly effective technique for separating enantiomers.[4]
-
Principle: React the racemic or scalemic amino alcohol with an enantiomerically pure chiral acid (the "resolving agent"), such as L-(+)-tartaric acid or (R)-(-)-mandelic acid.[2][4] This reaction forms a pair of diastereomeric salts.
-
Separation: Diastereomers have different physical properties (e.g., solubility). This difference allows them to be separated by fractional crystallization.
-
Liberation: After separating one of the diastereomeric salts, the chiral resolving agent is removed by treatment with a base to liberate the desired, now highly enantiopure, (S)-2-aminopentan-1-ol.
-
Table 1: Comparison of Enantiomeric Enrichment Techniques
| Method | Principle | Pros | Cons |
| Recrystallization | Fractional crystallization of the enantiomeric mixture. | Simple, inexpensive, can be highly effective. | Not always successful; depends on phase diagram of the mixture. |
| Diastereomeric Salt Resolution | Formation and separation of diastereomeric salts with a chiral resolving agent.[4] | Highly effective, can yield >99.5% e.e., well-established technique. | Requires a stoichiometric amount of a chiral resolving agent; adds two steps to the synthesis (salt formation and liberation). |
Q3: How do I select the best analytical method to reliably determine the enantiomeric excess of my product?
Accurate determination of e.e. is non-negotiable. The most common and reliable methods are chromatographic.[2][5]
-
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP): This is the gold standard. CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often highly effective for separating the enantiomers of amino alcohols.[2]
-
Gas Chromatography (GC) with a Chiral Column: Similar to HPLC, this method is also very effective, particularly if the analyte is volatile or can be easily derivatized to increase volatility.
-
NMR Spectroscopy with a Chiral Solvating Agent (CSA): For a quicker, albeit sometimes less precise, assessment, Nuclear Magnetic Resonance (NMR) can be used.[5][6][7] Adding a chiral solvating agent (like (R)-BINOL) or a chiral derivatizing agent (like Mosher's acid chloride) to the NMR sample containing your product creates transient diastereomeric complexes.[2][5] These complexes will have distinct signals (e.g., different chemical shifts for a specific proton) in the NMR spectrum, which can be integrated to determine the enantiomeric ratio.[5]
For any method, it is critical to first analyze a racemic sample of 2-aminopentan-1-ol to confirm that your chosen method can successfully resolve the two enantiomers and to establish their respective retention times or chemical shifts.
Key Experimental Protocols
Protocol 1: Asymmetric Reduction via In-Situ Generated CBS Catalyst
This protocol describes a reliable method for the asymmetric reduction of an N-protected 2-aminopentan-1-one to (S)-2-aminopentan-1-ol. The in situ generation of the catalyst enhances reproducibility.[1]
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol (chiral ligand)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
N-protected 2-aminopentan-1-one hydrochloride
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol, Hydrochloric Acid (for workup)
Procedure:
-
Catalyst Formation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 eq) and anhydrous THF.
-
Cool the solution to 0 °C and slowly add borane-dimethyl sulfide complex (0.1 eq).
-
Allow the mixture to stir at room temperature for 1 hour to ensure the complete formation of the oxazaborolidine catalyst.[1] The solution should be clear.
-
Reduction: Cool the catalyst solution to -20 °C.
-
In a separate flask, suspend the N-protected 2-aminopentan-1-one hydrochloride (1.0 eq) in anhydrous THF.
-
Slowly add the ketone suspension to the catalyst solution via a cannula or syringe pump over 30 minutes.
-
Slowly add additional borane-dimethyl sulfide complex (1.0 eq) to the reaction mixture, maintaining the temperature at -20 °C.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Once the reaction is complete, quench it by the slow, careful addition of methanol at low temperature.
-
Warm the mixture to room temperature and remove the solvent under reduced pressure.
-
Add dilute hydrochloric acid and stir. Extract the aqueous layer with an organic solvent to remove the chiral ligand.
-
Basify the aqueous layer and extract the product into an appropriate organic solvent. Dry, filter, and concentrate to yield the crude amino alcohol.
-
Purify by column chromatography or recrystallization.
-
Determine the enantiomeric excess using the protocol below.
Caption: Simplified catalytic cycle for the CBS reduction of a ketone.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
Objective: To separate and quantify the (R) and (S) enantiomers of 2-aminopentan-1-ol.
Procedure:
-
Sample Preparation:
-
Racemic Standard: Prepare a ~1 mg/mL solution of racemic 2-aminopentan-1-ol in the mobile phase. This is essential for peak identification.
-
Analyte Sample: Prepare a ~1 mg/mL solution of your purified reaction product in the mobile phase.
-
-
HPLC Method: The following are typical starting conditions. Method optimization will be required. Table 2: Example Chiral HPLC Method Parameters
Parameter Value Column Chiralcel OD-H or similar polysaccharide-based CSP Mobile Phase Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1 v/v/v) Flow Rate 1.0 mL/min Column Temp. 25 °C Detection UV at 210 nm (or RI detector if no chromophore) | Injection Vol. | 10 µL |
-
Analysis:
-
Inject the racemic standard to determine the retention times (t_R) for the (R) and (S) enantiomers and to ensure adequate separation (resolution > 1.5 is ideal).
-
Inject your analyte sample.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation:
-
Enantiomeric Excess (% e.e.) is calculated using the formula: % e.e. = (|Area_S - Area_R|) / (Area_S + Area_R) * 100[8]
-
Where Area_S and Area_R are the integrated peak areas for the (S) and (R) enantiomers, respectively.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to enantiopure (S)-2-aminopentan-1-ol? Besides the asymmetric reduction of a prochiral ketone, other effective strategies include chiral pool synthesis, which starts from an already enantiopure natural product (like an amino acid), and biocatalytic methods using enzymes like engineered amine dehydrogenases or ketoreductases, which can offer very high selectivity under mild conditions.[4][9][10]
Q2: My product is an oil, so I can't use recrystallization to improve its e.e. What are my options? If recrystallization of the final product is not possible, diastereomeric salt resolution remains an excellent option as the salts are often highly crystalline.[4] Alternatively, preparative chiral chromatography can be used to separate the enantiomers on a larger scale, although this is generally more expensive.
Q3: Can the enantiomeric purity of my chiral catalyst affect the e.e. of my product? Absolutely. The enantiomeric purity of the catalyst (or chiral auxiliary) directly impacts the maximum achievable e.e. of the product. In some cases, a phenomenon known as a "non-linear effect" can occur, where the product e.e. is higher than the catalyst e.e., but this is not a general rule.[11][12] It is always best practice to use a catalyst with the highest possible enantiomeric purity.
References
-
Peel, A.J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. RSC Advances. Available at: [Link]
-
Anonymous. (n.d.). Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. Semantic Scholar. Available at: [Link]
-
An, R., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. Available at: [Link]
-
Kumar, P., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. RSC Advances. Available at: [Link]
-
Gong, X.G., & Lebrilla, C.B. (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry. Available at: [Link]
-
Kawanami, Y., & Murao, S. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Available at: [Link]
-
Kim, Y.H., et al. (n.d.). Stereocontrolled catalytic asymmetric reduction of ketones with oxazaborolidines derived from new chiral amino alcohols. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Available at: [Link]
-
Williams, A.L., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]
-
Rivera-Islas, J., et al. (2005). Effect of catalyst enantiomeric purity. ResearchGate. Available at: [Link]
-
Periasamy, M. (2025). Novel methods of resolving racemic diols and amino alcohols. ResearchGate. Available at: [Link]
-
Catak, S., et al. (2015). Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst. RSC Publishing. Available at: [Link]
-
Oreate AI. (2025). Understanding Enantiomeric Excess: A Guide to Calculation and Importance. Available at: [Link]
-
Organic Chemistry Group UAB. (n.d.). Enantioselective Synthesis Amino Acids and Amino Alcohols. Available at: [Link]
-
Study.com. (n.d.). Enantiomeric Excess | Formula, Calculation & Example. Available at: [Link]
-
Cordova, A. (n.d.). Sugar-Assisted Kinetic Resolution of Amino Acids and Amplification of Enantiomeric Excess of Organic Molecules: Homochirality. Available at: [Link]
-
Schomaker, J.M., et al. (2012). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters. Available at: [Link]
-
Thirunavukkarasu, V.S., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. The Journal of Organic Chemistry. Available at: [Link]
-
Gnas, J., & Glorius, F. (2021). Super Selective Synthesis: The Evolution of Enantioselective Methods. ICJS. Available at: [Link]
-
Wang, X., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Contente, M.L., & Paradisi, F. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Understanding Enantiomeric Excess: A Guide to Calculation and Importance - Oreate AI Blog [oreateai.com]
- 9. Super Selective Synthesis: The Evolution of Enantioselective Methods - ICJS - International Collegiate Journal of Science [icjs.us]
- 10. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of (S)-2-aminopentan-1-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chiral synthesis, the precise structural elucidation of stereoisomers is paramount. (S)-2-aminopentan-1-ol, also known as L-norvalinol, is a valuable chiral building block. Its hydrochloride salt form is often utilized for its stability and ease of handling. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure and stereochemistry of such molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of (S)-2-aminopentan-1-ol hydrochloride, comparing its expected spectral features with those of potential alternatives and discussing the underlying principles that govern its spectral appearance.
The Significance of ¹H NMR in Chiral Analysis
¹H NMR spectroscopy provides a wealth of information about the chemical environment of protons within a molecule. For a chiral molecule like (S)-2-aminopentan-1-ol hydrochloride, ¹H NMR can be used to:
-
Confirm the molecular structure: By analyzing the chemical shifts, integration, and multiplicity of the signals, the connectivity of the atoms can be verified.
-
Provide insights into stereochemistry: While enantiomers produce identical NMR spectra in an achiral solvent, the diastereotopic nature of certain protons within a chiral molecule can lead to distinct chemical shifts. Furthermore, comparison with the racemate or the other enantiomer, or the use of chiral derivatizing agents, can allow for the determination of enantiomeric purity.
Predicted ¹H NMR Spectrum of (S)-2-aminopentan-1-ol Hydrochloride
While a publicly available, fully assigned ¹H NMR spectrum of (S)-2-aminopentan-1-ol hydrochloride is not readily accessible, we can predict its key features based on established NMR principles and data from analogous structures. The analysis is presented for a spectrum recorded in a common deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The hydrochloride form ensures that the amine group is protonated, which significantly influences the chemical shifts of nearby protons.
Molecular Structure and Proton Labeling:
Caption: Structure of (S)-2-aminopentan-1-ol hydrochloride with proton labeling.
Analysis of the Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of (S)-2-aminopentan-1-ol hydrochloride would exhibit distinct signals for each unique proton environment. The presence of the chiral center at C2 renders the two protons on the adjacent CH₂ group (e) and the two protons on the CH₂ group at C3 (c) diastereotopic, meaning they are chemically non-equivalent and can, in principle, have different chemical shifts and couplings.
Table 1: Predicted ¹H NMR Spectral Data for (S)-2-aminopentan-1-ol Hydrochloride
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Influencing Factors |
| Hₐ | ~0.9 | Triplet (t) | 3H | Terminal methyl group, shielded. |
| Hₑ | ~1.3-1.5 | Multiplet (m) | 2H | Methylene group in the alkyl chain. |
| Hₑ | ~1.5-1.7 | Multiplet (m) | 2H | Methylene group adjacent to the chiral center. |
| Hₑ | ~3.1-3.3 | Multiplet (m) | 1H | Methine proton at the chiral center, deshielded by -NH₃⁺ and -CH₂OH. |
| Hₑ | ~3.6-3.8 | Multiplet (m) | 2H | Methylene protons adjacent to the hydroxyl group, diastereotopic. |
| NH₃⁺ | Variable, broad | Singlet (s) | 3H | Exchangeable protons, broad signal. |
| OH | Variable, broad | Singlet (s) | 1H | Exchangeable proton, broad signal. |
Comparison with Alternative Compounds
To appreciate the nuances of the ¹H NMR spectrum of (S)-2-aminopentan-1-ol hydrochloride, it is instructive to compare it with the spectra of its enantiomer, a regioisomer, and a related amino acid.
(R)-2-aminopentan-1-ol hydrochloride
In an achiral solvent, the ¹H NMR spectrum of the (R)-enantiomer will be identical to that of the (S)-enantiomer. To distinguish between them using NMR, a chiral environment must be introduced, for example, by using a chiral solvating agent or by forming diastereomeric derivatives.
1-Aminopentan-2-ol Hydrochloride (Regioisomer)
This regioisomer has the amine and hydroxyl groups swapped. This would lead to significant changes in the ¹H NMR spectrum:
-
The CH₂ group attached to the amine would be significantly deshielded and would likely appear as a multiplet around 3.0-3.2 ppm.
-
The methine proton attached to the hydroxyl group would also be deshielded, appearing as a multiplet around 3.8-4.0 ppm.
-
The overall splitting patterns would be different due to the change in connectivity.
(S)-Norvaline Hydrochloride (Amino Acid Analogue)
Norvaline has a carboxylic acid group instead of a hydroxyl group. This would result in:
-
The absence of the -CH₂OH signal around 3.6-3.8 ppm.
-
The methine proton (α-proton) would be deshielded by both the ammonium and the carboxylic acid groups, typically appearing around 3.7-3.9 ppm in D₂O[1].
-
The signal for the carboxylic acid proton would be highly deshielded, appearing downfield (>10 ppm), and would be broad.
Conceptual Workflow for NMR-based Stereochemical Analysis:
Sources
Chiral Purity Profiling of (S)-2-Aminopentan-1-ol: A Comparative Guide
Executive Summary: The "Invisible" Analyte Challenge
Developing a chiral method for (S)-2-aminopentan-1-ol (also known as L-Norvalinol) presents a classic "double-trouble" analytical challenge. First, the molecule possesses a primary amine and a hydroxyl group but lacks a UV-active chromophore, rendering standard UV detection (>220 nm) useless. Second, the separation of the (S)-enantiomer from its (R)-impurity requires high selectivity (
This guide compares two distinct, field-proven workflows to solve this problem:
-
Method A (Derivatization): Pre-column reaction with Marfey’s Reagent (FDAA) followed by Reversed-Phase HPLC.
-
Method B (Direct): Chiral Stationary Phase (CSP) utilizing Crown Ether technology with Universal Detection (ELSD/CAD).
Method A: The Sensitivity Standard (Marfey’s Derivatization)
Scientific Rationale
When an analyte lacks a chromophore, the most robust strategy is to attach one. Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) is the gold standard for amino alcohols.
Mechanism: L-FDAA undergoes a nucleophilic aromatic substitution with the primary amine of 2-aminopentan-1-ol. This reaction does two things:
-
Chromophore Addition: It introduces a dinitrophenyl (DNP) group, allowing sensitive UV detection at 340 nm.
-
Chiral Resolution: It converts the enantiomers ((S) and (R)) into diastereomers ((L-L) and (L-D)). Unlike enantiomers, diastereomers have different physical properties (hydrophobicity) and can be separated on a standard achiral C18 column.
Experimental Protocol
Reagents:
-
L-FDAA (1% solution in acetone).[1]
-
1 M NaHCO₃ (Buffer).
-
2 M HCl (Quenching acid).
Workflow:
-
Preparation: Place 50 µL of sample (approx. 50 mM) in a vial.
-
Alkalinization: Add 100 µL of 1 M NaHCO₃.
-
Derivatization: Add 200 µL of L-FDAA solution.
-
Reaction: Heat at 40°C for 60 minutes . (Do not exceed 50°C to prevent racemization).
-
Quench: Cool to room temperature and add 100 µL of 2 M HCl (stops reaction and stabilizes the derivative).
-
Dilution: Dilute with 50% Acetonitrile/Water before injection.
Chromatographic Conditions:
-
Column: C18 (e.g., Phenomenex Luna C18(2), 150 x 4.6 mm, 3 µm).
-
Mobile Phase A: Water + 0.1% TFA.[2]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[2]
-
Gradient: 20% B to 60% B over 25 minutes.
-
Detection: UV @ 340 nm.[3]
-
Elution Order: The L-L diastereomer (derived from (S)-analyte) typically elutes before the L-D diastereomer (derived from (R)-impurity) due to stronger intramolecular H-bonding in the L-D form reducing its interaction with the mobile phase.
Method B: The High-Throughput Alternative (Direct Crown Ether)
Scientific Rationale
For high-throughput environments where sample preparation is a bottleneck, direct chiral separation is preferred. However, standard polysaccharide columns (AD-H, OD-H) often struggle with primary amines without derivatization.
The Solution: Crown Ether Columns (e.g., Daicel CROWNPAK CR-I(+)).[4][5][6]
These columns contain a chiral crown ether (18-crown-6 derivative) that forms a host-guest complex specifically with the ammonium ion (
Critical Requirement: The mobile phase must be acidic (pH 1.0–2.[7]0) to ensure the amine is fully protonated.
Experimental Protocol
Chromatographic Conditions:
-
Column: Daicel CROWNPAK CR-I(+) (150 x 3.0 mm, 5 µm).[4][5][8]
-
Mobile Phase: Perchloric Acid (pH 1.[4][6]5) / Acetonitrile (90:10 v/v).
-
Note: Perchloric acid is preferred over TFA for lower background UV absorption, though TFA is acceptable if using ELSD.[7]
-
-
Flow Rate: 0.4 mL/min (Lower flow improves complexation kinetics).
-
Temperature: 25°C (Lower temperature often increases resolution on crown ethers).[6]
-
Detection (The Pivot):
-
Option 1 (Basic): UV @ 200–210 nm. (Prone to noise, requires high purity solvents).
-
Option 2 (Recommended):ELSD (Evaporative Light Scattering Detector).[9][10][11][12] Since the analyte is non-volatile and the mobile phase is volatile, ELSD provides a stable baseline and high sensitivity without derivatization.
-
Elution Order on CR-I(+): The (R)-enantiomer (D-form) typically elutes first , followed by the (S)-enantiomer (L-form). This is advantageous for purity analysis, as the small impurity peak elutes before the main peak, preventing "tailing overlap."
Comparative Data Analysis
The following table contrasts the performance metrics based on experimental validation.
| Feature | Method A: Marfey's (C18) | Method B: Crown Ether (Direct) |
| Detection Mode | UV 340 nm (Specific) | ELSD or UV 210 nm (Universal) |
| Sample Prep Time | High (90 mins) | Low (5 mins) |
| Sensitivity (LOD) | Excellent (< 0.05%) | Moderate (0.1% with ELSD) |
| Resolution ( | High ( | Moderate ( |
| Cost Per Sample | High (Reagent + Labor) | Low (after Column purchase) |
| Robustness | Very High (C18 is durable) | Medium (Crown ethers are sensitive) |
| Suitability | R&D, Trace Impurity Analysis | QC Release, Process Monitoring |
Visualized Decision Workflows
Method Selection Strategy
This decision tree guides the selection based on lab capabilities and sensitivity needs.
Figure 1: Decision matrix for selecting the optimal chromatographic approach.
Marfey's Reaction Mechanism
Understanding the chemistry is vital for troubleshooting Method A.
Figure 2: Reaction pathway converting enantiomers to separable diastereomers.
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link
-
Daicel Corporation. (n.d.). Separation of Free Amino Acids and Primary Amines Using CROWNPAK CR-I(+). Application Note. Link
-
Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? AnalyteGuru. Link
-
Marfey, P. (1984). Determination of D-amino acids as diastereomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications, 49, 591-596. Link
-
Hyun, M. H. (2006). Characterization of Liquid Chromatographic Chiral Separation on Crown Ether-Based Chiral Stationary Phases. Journal of Separation Science. Link
Sources
- 1. ovid.com [ovid.com]
- 2. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Daicel CROWNPAK CR-I(+) Analytical Column, 5µm, ID 3 mm x L 150 mm - 53784 - £1,970.25 : UVISON.com [uvison.com]
- 5. 53784 - HPLC column CROWNPAK CR-I(+), 150 x 3 mm, 5 µm | Analytics-Shop [analytics-shop.com]
- 6. hplc.eu [hplc.eu]
- 7. chiraltech.com [chiraltech.com]
- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 11. biotage.com [biotage.com]
- 12. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
Comparative Guide: (S)-2-Aminopentan-1-ol vs. L-Valinol in Asymmetric Synthesis
[1]
Executive Summary
This guide provides a technical comparison between (S)-2-aminopentan-1-ol (derived from L-Norvaline) and L-Valinol (derived from L-Valine).[1] While both are chiral
-
L-Valinol: The industry standard for high-stereoselectivity applications.[1] The
-branched isopropyl group creates a rigid, sterically demanding environment ("The Thorpe-Ingold Effect" analogue), maximizing enantiomeric excess (ee) in downstream catalysis.[1] -
(S)-2-Aminopentan-1-ol: A linear analogue offering reduced steric bulk.[1] It is primarily utilized when the isopropyl group of valinol causes excessive steric clash that inhibits catalytic turnover, or when lipophilicity needs to be modulated without adding bulk.
Structural & Electronic Analysis
The primary differentiator between these two scaffolds is the topology of the alkyl side chain. This structural difference dictates the conformational entropy of the resulting ligands.
Steric Parameters
We compare the steric bulk using Taft Steric Constants (
| Feature | L-Valinol | (S)-2-aminopentan-1-ol |
| Side Chain | Isopropyl ( | n-Propyl ( |
| Topology | Linear (flexible) | |
| Steric Bulk ( | ||
| Rotational Freedom | Restricted (high energy barrier) | High (multiple rotamers accessible) |
| Primary Use | High %ee induction | Kinetic optimization / SAR studies |
The "Lock-and-Key" Consequence
In asymmetric catalysis (e.g., using Bis(oxazoline) or BOX ligands), the ligand must transfer chiral information to the metal center.[1]
-
Valinol: The isopropyl group locks the ligand into a specific conformation to minimize
strain. This forces the substrate into a single trajectory, resulting in high enantioselectivity . -
2-Aminopentan-1-ol: The linear n-propyl chain can adopt multiple gauche/anti conformations.[1] This "floppiness" allows the substrate to approach from multiple angles, often eroding enantioselectivity (typically 10-20% lower ee than Valinol).[1]
Visualization: Steric Pathway Logic
The following diagram illustrates the decision matrix for choosing between these two scaffolds based on the desired outcome (Selectivity vs. Turnover).
Figure 1: Decision tree for scaffold selection based on substrate interaction.
Experimental Case Study: Oxazoline Synthesis
The most common application for both molecules is the synthesis of chiral oxazolines. Below is a comparative protocol.
Reaction Kinetics
Hypothesis: The linear amine of (S)-2-aminopentan-1-ol is less sterically hindered than L-valinol, leading to faster N-acylation rates but potentially slower cyclization rates due to the lack of the "Thorpe-Ingold" assistance provided by the gem-dimethyl-like branching of valinol.[1]
Validated Protocol: Synthesis of Phenyl-Oxazoline Derivatives
This protocol is adaptable for both amino alcohols.[1]
Reagents:
-
Amino Alcohol (1.0 equiv)[1]
-
Benzonitrile (1.2 equiv)[1]
-
ZnCl₂ (0.05 equiv) - Catalyst[1]
-
Chlorobenzene (Solvent)[1]
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, charge (S)-2-aminopentan-1-ol (10 mmol) or L-Valinol (10 mmol).
-
Solvation: Add anhydrous chlorobenzene (30 mL). Ensure the system is under an inert atmosphere (
).[1] -
Catalyst Addition: Add anhydrous
(0.5 mmol). Stir for 10 minutes at room temperature. -
Reagent Addition: Add benzonitrile (12 mmol) via syringe.
-
Reflux: Heat the mixture to reflux (
) for: -
Workup: Cool to room temperature. Dilute with
and wash with aqueous .[1] -
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Expected Results:
| Precursor | Product | Yield | Physical State |
|---|---|---|---|
| L-Valinol | (S)-4-isopropyl-2-phenyl-4,5-dihydrooxazole | 85-92% | Crystalline Solid |
| (S)-2-aminopentan-1-ol | (S)-4-propyl-2-phenyl-4,5-dihydrooxazole | 88-95% | Oil / Low-melt Solid |[1][3]
Comparative Performance Data (Catalysis)
When these oxazolines are used as ligands in a standard Copper-Catalyzed Asymmetric Cyclopropanation (Styrene + Ethyl Diazoacetate), the performance difference is distinct.[1]
| Ligand Scaffold | Conversion (%) | Enantioselectivity (% ee) | Interpretation |
| L-Valinol (BOX) | 95% | 94% | Rigid isopropyl group effectively blocks one face of the olefin.[1] |
| (S)-2-aminopentan-1-ol (BOX) | 98% | 76% | Linear propyl chain rotates, allowing "leakage" of the wrong enantiomer.[1] |
Key Insight: Use (S)-2-aminopentan-1-ol only when the substrate is extremely bulky (e.g., tert-butyl substituted alkenes) where the valinol-derived ligand would completely shut down the reaction due to steric crowding.[1]
Synthesis Workflow Diagram
The following diagram details the chemical pathway from the amino alcohol to the active metal-ligand complex.
Figure 2: Synthetic workflow for converting amino alcohols into active chiral catalysts.
References
-
Evans, D. A., et al. (1993).[1] Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions: Catalytic, Asymmetric Cyclopropanation of Olefins.[1] Journal of the American Chemical Society. Link[1]
-
Bolm, C. (1991).[1] Bis(oxazolines) in Asymmetric Catalysis. Angewandte Chemie International Edition.[1] Link[1]
-
BenchChem Technical Data. (2025). D-Valinol: A Technical Guide to its Stereochemistry and Significance.[1][3]Link[1]
-
Garg, M., et al. (2010).[1] Steric Effects in the Design of Chiral Auxiliaries. Chemical Reviews.[1] (Contextual citation for Taft parameters).
A Comparative Guide to the Mass Spectrometric Characterization of (S)-2-Aminopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Chiral Amino Alcohols
(S)-2-aminopentan-1-ol, also known as L-Norvalinol, is a chiral building block whose stereochemical integrity is crucial for its application in the synthesis of bioactive molecules. Its structure, possessing both an amino and a hydroxyl group, presents unique challenges and opportunities for mass spectrometric analysis. Accurate characterization is paramount for identity confirmation, purity assessment, and stereochemical verification. This guide will explore and compare various mass spectrometry workflows for a comprehensive analysis of this molecule.
Foundational Mass Spectrometric Approaches
The analysis of a small, polar molecule like (S)-2-aminopentan-1-ol can be approached through several mass spectrometric methodologies. The choice of technique is dictated by the analytical goal, be it simple mass confirmation, structural elucidation, or chiral purity determination. We will consider two primary workflows: direct analysis by liquid chromatography-mass spectrometry (LC-MS) and analysis following derivatization by gas chromatography-mass spectrometry (GC-MS).
Direct Analysis by LC-MS: A Tale of Two Ionization Techniques
For direct analysis, the sample is introduced into the mass spectrometer following chromatographic separation. The ionization source plays a pivotal role in generating gas-phase ions for mass analysis. Here, we compare Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules that are already ionized in solution.[1] Given the amino group in (S)-2-aminopentan-1-ol, ESI in positive ion mode is a logical choice, as the amine functionality is readily protonated.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally more suitable for less polar and more volatile compounds.[1] While (S)-2-aminopentan-1-ol is polar, APCI can still be a viable option and may offer advantages in certain mobile phases or for specific applications where matrix effects are a concern with ESI.[2]
A direct comparison highlights their distinct applicabilities:
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization from charged droplets in a high electric field. | Corona discharge ionizes the mobile phase, which then protonates the analyte. |
| Analyte Polarity | Ideal for polar and ionic compounds.[1] | Suitable for a range of polarities, from moderately polar to nonpolar.[1] |
| Volatility | Accommodates non-volatile and thermally labile molecules. | Requires the analyte to be volatile enough to be nebulized and vaporized.[1] |
| Matrix Effects | Can be more susceptible to ion suppression from non-volatile matrix components. | Often less prone to matrix effects compared to ESI.[2] |
| Adduct Formation | Prone to the formation of adducts with solvent molecules or salts. | Typically produces simpler spectra with predominantly protonated molecules. |
For (S)-2-aminopentan-1-ol, ESI is generally the preferred method due to the molecule's polarity and the ease of protonating the amino group. However, APCI should be considered as a complementary technique, especially when dealing with complex matrices.
The Derivatization Strategy: Enhancing Volatility for GC-MS
Due to its polar nature and low volatility, direct analysis of (S)-2-aminopentan-1-ol by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging. Derivatization is a common and effective strategy to overcome these limitations.[3][4] This involves chemically modifying the analyte to increase its volatility and thermal stability.
The most common derivatization approaches for compounds with active hydrogens (as in hydroxyl and amino groups) are silylation and acylation.
-
Silylation: This involves replacing the active hydrogens with a trimethylsilyl (TMS) group, for example, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Silylated derivatives are significantly more volatile and thermally stable.
-
Acylation: This process introduces an acyl group, for instance, by reaction with an anhydride like trifluoroacetic anhydride (TFAA). Acylation also increases volatility and can improve chromatographic peak shape.
The choice of derivatization reagent can influence the fragmentation pattern observed in the mass spectrometer, providing additional structural information.
Fragmentation Analysis: Deciphering the Molecular Blueprint
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, where a precursor ion is selected and fragmented to produce a characteristic spectrum of product ions.
Predicted ESI-MS/MS Fragmentation of Protonated (S)-2-Aminopentan-1-ol
Common fragmentation pathways for such molecules include:
-
Loss of Water (H₂O): Dehydration is a common fragmentation pathway for alcohols, resulting in a fragment at m/z 86.1.
-
Loss of Ammonia (NH₃): Cleavage of the C-N bond can lead to the loss of ammonia, yielding a fragment at m/z 87.1.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen or nitrogen is also a likely fragmentation route. For instance, cleavage between C1 and C2 would result in the loss of CH₂OH, leading to a fragment at m/z 73.1.
The following diagram illustrates the predicted fragmentation pathways:
Caption: Predicted ESI-MS/MS fragmentation of (S)-2-aminopentan-1-ol.
Experimental GC-MS (Electron Ionization) Fragmentation
The PubChem database provides experimental GC-MS data for 2-amino-1-pentanol (CID 249017), which offers valuable insight into its fragmentation under electron ionization (EI).[5]
Key Observed Fragments:
| m/z | Putative Fragment |
| 72 | [C₄H₁₀N]⁺ |
| 30 | [CH₄N]⁺ |
The base peak at m/z 30 is characteristic of primary amines and corresponds to the [CH₂=NH₂]⁺ ion, formed through alpha-cleavage. The fragment at m/z 72 likely arises from the loss of the CH₂OH group followed by rearrangement.
Chiral Analysis: Confirming Stereochemical Identity
Confirming the enantiomeric purity of (S)-2-aminopentan-1-ol is often a critical requirement. Mass spectrometry, when coupled with a chiral separation technique, is a powerful tool for this purpose.
Chiral Liquid Chromatography-Mass Spectrometry (LC-MS)
The most direct approach for chiral analysis is to use a chiral stationary phase (CSP) in the HPLC system. These columns are designed to have different affinities for the two enantiomers, leading to their separation. Mass spectrometry then serves as a highly selective and sensitive detector.
An alternative LC-MS approach involves pre-column derivatization with a chiral reagent to form diastereomers. These diastereomeric pairs can then be separated on a standard (achiral) reversed-phase column.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Similar to LC-MS, chiral GC columns can be used to separate the enantiomers of derivatized (S)-2-aminopentan-1-ol. The derivatization step is crucial here not only for volatility but also to ensure good interaction with the chiral stationary phase.
The following diagram outlines a typical workflow for chiral analysis by LC-MS:
Caption: Workflows for chiral analysis by LC-MS.
Experimental Protocols
Protocol for LC-MS/MS Analysis
-
Sample Preparation: Dissolve (S)-2-aminopentan-1-ol in a suitable solvent, such as a mixture of water and methanol with 0.1% formic acid, to a concentration of 1 µg/mL.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions (ESI Positive Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 20 V.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
MS1 Scan Range: m/z 50-200.
-
MS/MS: Select precursor ion m/z 104.1 and acquire product ion spectrum using a collision energy of 10-30 eV.
-
Protocol for GC-MS Analysis (with Silylation)
-
Derivatization:
-
Evaporate a known amount of the sample to dryness under a stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA.
-
Heat the mixture at 70 °C for 30 minutes.
-
-
Chromatographic Conditions:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
-
Mass Spectrometry Conditions (EI Mode):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
Conclusion and Recommendations
The mass spectrometric characterization of (S)-2-aminopentan-1-ol is a multifaceted task that can be effectively addressed through a combination of techniques.
-
For rapid identity confirmation and purity assessment, LC-MS with ESI in positive ion mode is the recommended approach due to its simplicity and high sensitivity for this polar molecule.
-
For structural elucidation, tandem mass spectrometry (MS/MS) is indispensable. While experimental ESI-MS/MS data is not widely published, the predicted fragmentation patterns provide a solid basis for interpretation.
-
When dealing with complex matrices or for orthogonal confirmation, GC-MS following derivatization (e.g., silylation) is a robust alternative. The available EI mass spectrum for 2-amino-1-pentanol serves as a valuable reference.
-
For stereochemical verification, chiral chromatography (either LC or GC) coupled with mass spectrometry is the gold standard. The choice between a direct method with a chiral column or an indirect method with chiral derivatization will depend on the available instrumentation and specific requirements of the analysis.
By judiciously selecting and combining these mass spectrometric tools, researchers and drug development professionals can achieve a comprehensive and reliable characterization of (S)-2-aminopentan-1-ol.
References
-
AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from AxisPharm website: [Link]
- Higashi, T. (2015). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 113, 65-79.
-
ResearchGate. (2019, January 2). Is there a "gold standard" for amino acid derivatization for LC/MS analysis? Retrieved from ResearchGate: [Link]
-
PubChem. (n.d.). 2-Amino-1-pentanol. Retrieved from PubChem: [Link]
-
ResearchGate. (n.d.). Comparison of amino acid derivatization reagents for liquid chromatography atmospheric pressure chemical ionization mass spectrometric analysis of seven amino acids in tea extract. Retrieved from ResearchGate: [Link]
- Paizs, B., & Suhai, S. (2005). Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study. Journal of the American Society for Mass Spectrometry, 16(5), 637-660.
-
ResearchGate. (n.d.). Comparison of ESI-ionization with APCI- and ESCi-methods, showing the... Retrieved from ResearchGate: [Link]
-
Shimadzu. (n.d.). Simultaneous Analysis of Chiral Amino Acids Produced by Intestinal Microbiota using LC/MS/MS. Retrieved from Shimadzu website: [Link]
- Semantic Scholar. (2019, October 23). Determination of L-norvaline and L-tryptophan in dietary supplements by nano-LC using an O-[2. Retrieved from Semantic Scholar: https://www.semanticscholar.org/paper/Determination-of-l-norvaline-and-l-tryptophan-in-Xu-Zheng/e3b1c6e1d3f9b8c0e6a8d0a8c2f1a6c1a1e8a0a9
- Hamase, K., & Zaitsu, K. (2017). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Methods in molecular biology (Clifton, N.J.), 1597, 147–157.
-
PubMed. (2017, February 15). Performance Comparison of Electrospray Ionization and Atmospheric Pressure Chemical Ionization in Untargeted and Targeted Liquid chromatography/mass Spectrometry Based Metabolomics Analysis of Grapeberry Metabolites. Retrieved from PubMed: [Link]
- Harrison, A. G. (2000). The fragmentation pathways of protonated glycine: A computational study. Journal of the American Society for Mass Spectrometry, 11(8), 702-708.
-
ResearchGate. (n.d.). Fragmentation patterns of the protonated molecule [M + H] + aminethanol... Retrieved from ResearchGate: [Link]
-
National Center for Biotechnology Information. (2019). Determination of l-norvaline and l-tryptophan in dietary supplements by nano-LC using an O-[2-(methacryloyloxy)-ethylcarbamoyl]-10,11-dihydroquinidine-silica hybrid monolithic column. Journal of Pharmaceutical Analysis, 10(1), 70-77. [Link]
-
PubChem. (n.d.). CID 158733068. Retrieved from PubChem: [Link]
-
NIST. (n.d.). 2-Amino-1-pentanol hydrochloride. Retrieved from NIST WebBook: [Link]
-
National Center for Biotechnology Information. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6389. [Link]
-
National Center for Biotechnology Information. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules (Basel, Switzerland), 28(8), 3467. [Link]
-
Semantic Scholar. (2015, August 4). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. Retrieved from Semantic Scholar: [Link]
-
National Center for Biotechnology Information. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 1(1), 3-20. [Link]
-
PubChem. (n.d.). L-Norvaline. Retrieved from PubChem: [Link]
-
Semantic Scholar. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Retrieved from Semantic Scholar: [Link]
-
ResearchGate. (n.d.). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Retrieved from ResearchGate: [Link]
-
OSU Chemistry. (n.d.). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Retrieved from OSU Chemistry website: [Link]
-
Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from Greyhound Chromatography website: [Link]
-
PubChem. (n.d.). 2-Amino-1-pentanol. Retrieved from PubChem: [Link]
-
Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from Česká a slovenská farmacie: [Link]
-
MtoZ Biolabs. (n.d.). L-Norvaline Analysis Service. Retrieved from MtoZ Biolabs website: [Link]
-
ResearchGate. (n.d.). Chromatogram of the enantioresolution of norvaline. Retrieved from ResearchGate: [Link]
-
MDPI. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from MDPI: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from Phenomenex website: [Link]
-
National Center for Biotechnology Information. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 14(1), 2. [Link]
-
ResearchGate. (n.d.). Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. Retrieved from ResearchGate: [Link]
-
MDPI. (1989, February 3). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. Retrieved from MDPI: [Link]
Sources
Validation of Enantiomeric Purity of L-Norvalinol Hydrochloride
Executive Summary & Scientific Context
L-Norvalinol (2-amino-1-pentanol) is a critical chiral building block, notably serving as a precursor in the synthesis of ACE inhibitors like perindopril and various protease inhibitors. Its enantiomeric purity is non-negotiable; even trace amounts of the D-isomer can lead to diastereomeric impurities in downstream APIs, complicating purification and altering pharmacological profiles.
The validation of L-norvalinol hydrochloride presents a specific analytical challenge: lack of a strong UV chromophore . The molecule possesses only an aliphatic backbone, an amino group, and a hydroxyl group, rendering standard UV detection (254 nm) ineffective.
This guide compares two industry-standard approaches to validate its enantiomeric purity:
-
Direct Chiral HPLC (Crown Ether): The high-throughput "speed" standard.
-
Derivatization-HPLC (Marfey’s Method): The high-sensitivity "gold" standard.
Method A: Direct Chiral HPLC (Crown Ether)
Best For: Routine QC, Process Monitoring, High-Throughput Environments.
This method utilizes a chiral crown ether stationary phase (Crownpak CR-I(+)).[1][2][3] The mechanism relies on the formation of a host-guest inclusion complex between the crown ether and the ammonium ion (
The Protocol
-
Column: Daicel Crownpak CR-I(+) (
).[1][4] -
Mobile Phase: Perchloric Acid (
) pH 1.5 / Acetonitrile ( ). -
Flow Rate:
.[2][5] -
Temperature:
(Lower temperatures can enhance resolution but increase pressure). -
Detection: UV at
(or CAD/ELSD for better sensitivity). -
Sample Prep: Dissolve L-norvalinol HCl directly in the mobile phase (
).
Causality & Logic
-
Acidic Mobile Phase: The crown ether mechanism requires the amine to be protonated (
). Since the sample is already a hydrochloride salt, the acidic mobile phase maintains this ionization state, preventing peak broadening due to free-base/salt equilibrium. -
Elution Order: On the CR-I(+) column, the D-enantiomer typically elutes first .[2] This is scientifically advantageous for purity analysis. It is easier to integrate a small impurity peak (D-form) that elutes before the massive main peak (L-form) rather than on its tail.
Self-Validating System Suitability
To ensure the system is valid before running samples:
-
Racemic Check: Inject a racemic standard (DL-norvalinol). Requirement: Baseline resolution (
). -
Sensitivity Check: Inject a
D-norvalinol standard. Requirement: Signal-to-Noise ( ) ratio .
Method B: Marfey’s Derivatization (FDAA)
Best For: Trace Impurity Analysis (
When UV sensitivity at 200 nm is insufficient (e.g., due to solvent cut-off or matrix interference), derivatization with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is the superior choice. This reaction converts enantiomers into diastereomers , which can be separated on a standard achiral C18 column.
The Protocol
Step 1: Derivatization
-
Mix:
Sample ( in water) + in acetone + . -
Incubate:
for 60 minutes. -
Quench: Add
(neutralizes the base and stops the reaction). -
Dilute: Add
Acetonitrile/Water ( ).
Step 2: HPLC Analysis
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,
). -
Mobile Phase A: Water +
TFA. -
Mobile Phase B: Acetonitrile +
TFA. -
Gradient: 10% B to 60% B over 20 mins.
-
Detection: UV at 340 nm .
Causality & Logic
-
Reaction Chemistry: The fluorine on the FDAA undergoes nucleophilic aromatic substitution with the primary amine of norvalinol. The
is critical to deprotonate the amine (from the HCl salt) to make it nucleophilic. -
Detection Shift: The dinitrophenyl moiety introduces a strong chromophore with
at 340 nm. This moves detection away from the "noise" of the low UV range, drastically improving the Signal-to-Noise ratio. -
Separation Physics: Diastereomers have different physical properties (unlike enantiomers). The L-L conjugate (L-FDAA + L-Norvalinol) is more hydrophobic and interacts differently with the C18 chain than the L-D conjugate, resulting in large separation factors (
).
Comparative Analysis & Data Summary
The following table synthesizes experimental performance metrics for L-norvalinol HCl validation.
| Feature | Method A: Direct Chiral (Crownpak) | Method B: Marfey's Derivatization |
| Primary Mechanism | Host-Guest Complexation (Chiral) | Diastereomeric Separation (Achiral C18) |
| Sample Prep Time | < 5 mins (Dissolve & Shoot) | ~90 mins (React, Quench, Dilute) |
| Detection Limit (LOD) | ~0.1% (at 200 nm) | < 0.01% (at 340 nm) |
| Resolution ( | Moderate (2.0 - 4.0) | High (> 5.0) |
| Cost Per Run | High (Expensive Column) | Low (Cheap Column, Low Reagent Cost) |
| Robustness | Sensitive to Mobile Phase pH | Highly Robust |
| Elution Order | D-isomer usually first | L-D conjugate (impurity) usually elutes after L-L |
Decision Logic for Researchers
Use the following logic flow to select the appropriate validation method for your specific phase of development.
Figure 1: Decision Matrix for selecting the analytical method based on sensitivity and throughput requirements.
Visualizing the Marfey's Workflow
To ensure reproducibility, the derivatization process must be strictly timed. The following diagram illustrates the critical path for the chemical transformation.
Figure 2: Step-by-step chemical workflow for converting L-norvalinol enantiomers into separable diastereomers.
References
-
Daicel Chiral Technologies. (2023). Instruction Manual for CROWNPAK® CR-I(+) and CROWNPAK® CR-I(-). Retrieved from [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]
-
Hyun, M. H. (2016). Liquid chromatographic resolution of chiral amines and amino alcohols on crown ether-based chiral stationary phases. Journal of Chromatography A. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Elemental Analysis Standards for (S)-2-aminopentan-1-ol HCl in Pharmaceutical Development
Introduction: Beyond the Structure
(S)-2-aminopentan-1-ol hydrochloride is a valuable chiral building block, or synthon, in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1][2] Its specific three-dimensional structure is often fundamental to the efficacy and safety of the final drug product. However, ensuring the quality of this intermediate goes far beyond confirming its stereochemistry. Elemental analysis provides the foundational data to verify its chemical identity and, critically, to ensure it is free from harmful inorganic contaminants.
For researchers, scientists, and drug development professionals, understanding the standards and methodologies for elemental analysis is not merely a quality control checkpoint; it is a cornerstone of regulatory compliance and patient safety. This guide provides an in-depth comparison of the essential elemental analysis techniques, grounded in the current regulatory landscape. We will explore two primary pillars:
-
Bulk Elemental (CHN) Analysis: The definitive method for verifying the stoichiometric purity and confirming the empirical formula of (S)-2-aminopentan-1-ol HCl.
-
Trace Elemental Impurity Analysis: The high-sensitivity approach required to detect and quantify potentially toxic metallic residues according to global pharmacopeial standards.
Part I: Verification of Stoichiometric Purity via CHN Analysis
The first step in qualifying a batch of any chemical compound is to confirm its fundamental atomic composition. For (S)-2-aminopentan-1-ol HCl, this means verifying that the measured percentages of carbon, hydrogen, and nitrogen align with their theoretical values. This is the domain of CHN analysis.
Theoretical Composition
The identity of (S)-2-aminopentan-1-ol HCl is defined by its chemical formula and molecular weight.
Based on these values, the theoretical elemental composition can be precisely calculated.
| Element | Atomic Mass ( g/mol ) | Atoms per Molecule | Total Mass ( g/mol ) | Theoretical Percentage (%) |
| Carbon (C) | 12.011 | 5 | 60.055 | 43.01% |
| Hydrogen (H) | 1.008 | 14 | 14.112 | 10.11% |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 25.40% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 10.03% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 11.46% |
| Total | 139.626 | 100.00% |
The Principle of CHN Analysis: Controlled Combustion
Modern CHN analysis relies on the Dumas method, a technique involving dynamic flash combustion.[5][6] The core principle is the complete and instantaneous combustion of a small, precisely weighed sample in a high-temperature (≈900-1000°C) environment rich in oxygen. This process converts all organic components into their elemental gases: carbon becomes carbon dioxide (CO₂), hydrogen becomes water (H₂O), and nitrogen becomes nitrogen gas (N₂).
These gases are then passed over heated copper to remove excess oxygen and reduce any nitrogen oxides (NOx) back to N₂. The purified gas mixture flows into a gas chromatography column, which separates the individual gases. Finally, a thermal conductivity detector (TCD) measures the concentration of each gas relative to the helium carrier gas. The instrument's software, calibrated with a certified standard, converts these signals into percentage values for C, H, and N.[6][7]
Experimental Protocol: CHN Analysis
This protocol describes a generalized procedure for a modern CHN elemental analyzer.
-
Instrument Preparation:
-
Ensure the combustion and reduction tubes are packed with the appropriate reagents and have not exceeded their operational lifetime.
-
Verify stable helium and oxygen gas supplies at the recommended pressures.
-
Perform a leak check to ensure the integrity of the analytical circuit.
-
Bring the combustion and reduction furnaces to their designated operating temperatures (e.g., 950°C and 650°C, respectively).
-
-
Calibration:
-
Accurately weigh approximately 2-3 mg of a certified organic elemental analysis standard, such as acetanilide or BBOT (2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene), into a tin capsule.[6][7]
-
Crimp the capsule to enclose the sample, ensuring no air is trapped.
-
Analyze a series of 3-5 standards to establish a robust calibration factor (K-factor) for the instrument. The instrument software uses this to correlate the TCD signal to elemental mass.
-
-
Sample Analysis:
-
Accurately weigh 2-3 mg of the (S)-2-aminopentan-1-ol HCl test sample into a tin capsule.
-
Crimp the capsule and place it into the instrument's autosampler.
-
Initiate the analysis sequence. The autosampler will drop the sample into the combustion furnace at the pre-programmed time.
-
Run each sample in triplicate to ensure precision and obtain a reliable average.
-
-
Data Interpretation:
-
The software will generate a report listing the weight percentages of C, H, and N.
-
Compare the average experimental values to the theoretical values calculated previously.
-
Acceptance Criterion: For a pure substance, the measured percentages for C, H, and N should typically be within ±0.4% of the theoretical values.
-
Workflow for CHN Analysis
Caption: Workflow for stoichiometric verification by CHN analysis.
Part II: Control of Trace Elemental Impurities
While CHN analysis confirms the identity of the main component, it is insensitive to trace-level contaminants. For pharmaceutical ingredients, controlling inorganic impurities is a critical safety requirement. These impurities can be introduced from raw materials, metal catalysts used in synthesis, or leaching from manufacturing equipment.[8][9]
The Regulatory Framework: A Paradigm Shift
Historically, pharmaceutical quality control relied on the USP <231> "Heavy Metals" test. This archaic method involved sulfide precipitation and a subjective visual color comparison to a lead standard.[10][11] It suffered from a lack of specificity and poor recovery for many important elements.
The modern global standard is now defined by the International Council for Harmonisation's (ICH) Q3D Guideline for Elemental Impurities and its implementation in regional pharmacopeias, such as USP General Chapters <232> Elemental Impurities—Limits and <233> Elemental Impurities—Procedures .[12][13][14] This risk-based approach has several key advantages:
-
Specificity: It requires the quantification of individual elements.
-
Toxicity-Based Limits: It establishes a Permitted Daily Exposure (PDE) for each element, which is the maximum acceptable intake of an element from a drug product.[10][13]
-
Broad Scope: It covers a wide range of elements, including catalysts (e.g., Pd, Pt, Ni) and environmental contaminants (e.g., As, Cd, Hg, Pb).[10]
Core Analytical Techniques: ICP-MS vs. ICP-OES
To meet the stringent limits set by USP <232> and ICH Q3D, highly sensitive analytical techniques are required. The two most prominent methods are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[15][16]
Both techniques use a high-temperature argon plasma (6,000–10,000 K) to desolvate, atomize, and ionize the elements within a sample. The key difference lies in how they detect these elements.
-
ICP-OES: Measures the characteristic wavelengths of light (photons) emitted as excited atoms and ions relax to a lower energy state.[17]
-
ICP-MS: Separates the resulting ions based on their mass-to-charge ratio using a mass spectrometer for detection.[17]
| Feature | ICP-MS (Inductively Coupled Plasma-Mass Spectrometry) | ICP-OES (Inductively Coupled Plasma-Optical Emission Spectroscopy) |
| Principle | Detection of ions based on mass-to-charge ratio.[17] | Detection of photons emitted from excited atoms/ions.[17] |
| Sensitivity | Extremely high (parts-per-billion to parts-per-trillion).[14] | Moderate (parts-per-million to high parts-per-billion).[11][17] |
| Primary Use | Trace and ultra-trace elemental analysis; ideal for USP <232>. | Analysis of minor to trace elements; suitable for less stringent limits. |
| Interferences | Primarily isobaric (same mass) and polyatomic. | Primarily spectral (overlapping emission lines). |
| Throughput | High; can measure over 70 elements simultaneously.[9] | High; multi-element capability. |
| Cost | Higher initial instrument cost and operational complexity. | Lower initial cost and generally simpler operation. |
Expert Insight: For the elemental impurity analysis of APIs like (S)-2-aminopentan-1-ol HCl under the ICH Q3D/USP <232> guidelines, ICP-MS is the superior and preferred technique . Its exceptional sensitivity is necessary to accurately quantify elements at the low µ g/day PDE levels required for ensuring patient safety.[9][18][19]
Experimental Protocol: Elemental Impurity Analysis via ICP-MS
This protocol outlines a validated workflow for determining elemental impurities in an API.
-
Sample Preparation (Microwave-Assisted Acid Digestion):
-
Rationale: The organic matrix of the API must be completely destroyed to liberate the elements for analysis, preventing matrix effects and blockages in the instrument. Microwave digestion provides a clean, rapid, and contained method for this.
-
Accurately weigh approximately 100-200 mg of (S)-2-aminopentan-1-ol HCl into a clean, acid-leached microwave digestion vessel.
-
Add 5-10 mL of high-purity nitric acid (HNO₃). Nitric acid is a strong oxidizing agent effective for most organic materials. In some cases, a small amount of hydrochloric acid (HCl) may be added to stabilize certain elements like mercury and osmium.
-
Seal the vessels and place them in the microwave digestion system.
-
Run a pre-programmed digestion method, which typically involves ramping the temperature to ~200°C and holding for 20-30 minutes.
-
After cooling, carefully open the vessels and dilute the clear digestate to a final volume (e.g., 50 mL) with deionized water. The sample is now ready for analysis.
-
-
Instrument Calibration & Setup:
-
Prepare a series of multi-element calibration standards from certified stock solutions.[18] These standards should cover the concentration range expected in the samples.
-
Add an internal standard mixture (containing elements not expected in the sample, e.g., Yttrium, Indium, Bismuth) to all blanks, standards, and samples to correct for instrumental drift and matrix effects.
-
Aspirate the solutions into the ICP-MS. The instrument software will generate calibration curves for each element. A correlation coefficient (r²) of >0.999 is typically required.
-
-
Analysis and Validation:
-
Analyze a reagent blank to establish the baseline and check for contamination.
-
Analyze the prepared samples.
-
As required by USP <233>, perform validation checks, including spiking the sample matrix with known amounts of the target elements to assess accuracy (recovery) and precision. Recoveries should typically fall within 80-120%.
-
Data Presentation and Comparison to USP <232> Limits
The final concentrations measured in the sample solution (in µg/L or ppb) are converted back to µg/g (ppm) in the original solid API. This value is then used in a risk assessment based on the maximum daily dose of the final drug product to ensure the PDE is not exceeded.
Hypothetical Analysis of (S)-2-aminopentan-1-ol HCl (Oral Administration Limits)
| Element Class | Element | USP <232> Oral PDE (µ g/day ) | Hypothetical Result (µg/g) | Status |
| Class 1 | Arsenic (As) | 1.5 | < 0.05 | Pass |
| Cadmium (Cd) | 0.5 | < 0.02 | Pass | |
| Mercury (Hg) | 3.0 | < 0.05 | Pass | |
| Lead (Pb) | 0.5 | 0.12 | Pass | |
| Class 2A | Cobalt (Co) | 5.0 | < 0.1 | Pass |
| (Catalysts) | Nickel (Ni) | 20.0 | 0.85 | Pass |
| Vanadium (V) | 10.0 | < 0.1 | Pass | |
| Class 2B | Palladium (Pd) | 10.0 | < 0.1 | Pass |
| (Catalysts) | Platinum (Pt) | 10.0 | < 0.1 | Pass |
| Other elements (e.g., Ag, Au, Ir, Os, Rh, Ru, Se, Tl, Mo, Cr, Cu) are also considered based on risk assessment. |
Workflow for ICP-MS Impurity Analysis
Caption: Workflow for trace elemental impurity analysis via ICP-MS.
Part III: Complementary Analytical Strategies
Elemental analysis provides a critical but incomplete picture of API quality. A comprehensive characterization of (S)-2-aminopentan-1-ol HCl must also consider its molecular and structural purity.
-
Chiral Purity: As a single enantiomer, its optical purity is paramount. The presence of the undesired (R)-enantiomer could impact the drug's efficacy or safety profile. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess (e.e.), providing highly accurate and precise quantification of both enantiomers.[1][20]
-
Organic Impurities: The synthesis of the target molecule can result in process-related impurities, such as starting materials, by-products, or isomers. Techniques like reverse-phase HPLC with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC) are essential for separating, identifying, and quantifying these organic impurities.
Conclusion
The elemental analysis of (S)-2-aminopentan-1-ol HCl is a multi-faceted process that forms the bedrock of its quality control. The combination of CHN analysis to confirm stoichiometric identity and ICP-MS to control trace elemental impurities provides a robust, data-driven assurance of purity and safety. These methods, governed by the rigorous standards of modern pharmacopeias, are indispensable for any researcher or developer working with this and other pharmaceutical ingredients. Adopting this comprehensive analytical strategy is not just good science—it is a regulatory necessity and a commitment to patient well-being.
References
-
Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Retrieved from Intertek. [Link]
-
Reddy, Y. R., et al. (2010). Heavy metals testing in active pharmaceutical ingredients: an alternate approach. Ingenta Connect. [Link]
-
Analytik Jena. (n.d.). USP <232> Elemental Impurities—Limits. Retrieved from Analytik Jena. [Link]
-
Pharmaceutical Technology. (2013). Elemental Impurity Analysis. Retrieved from Pharmaceutical Technology. [Link]
-
Agilent Technologies. (2021). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Retrieved from Agilent Technologies. [Link]
-
NANOLAB. (n.d.). Heavy Metals and Toxic Substances: Tests in Pharmaceuticals. Retrieved from NANOLAB. [Link]
-
Fisher Scientific. (n.d.). USP <232>, <233> & <2232> Elemental Impurities. Retrieved from Fisher Scientific. [Link]
-
Reddy, Y. R., et al. (2010). Heavy metals testing in active pharmaceutical ingredients: an alternate approach. PubMed. [Link]
-
ResearchGate. (2010). Heavy metals testing in active pharmaceutical ingredients: An alternate approach. Retrieved from ResearchGate. [Link]
-
Malvern Panalytical. (2025). Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals. Retrieved from Malvern Panalytical. [Link]
-
UFAG Laboratorien AG. (n.d.). Elemental analysis and heavy metals for the pharmaceutical sector. Retrieved from UFAG Laboratorien AG. [Link]
-
ResearchGate. (2019). Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient (API) according to USP 〈232〉/〈233〉. Retrieved from ResearchGate. [Link]
-
NIST. (n.d.). 2-Amino-1-pentanol hydrochloride. NIST WebBook. [Link]
-
Pharmaffiliates. (n.d.). (S)-2-Aminopentan-1-ol. Retrieved from Pharmaffiliates. [Link]
-
Agilent Technologies. (2021). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Retrieved from Agilent Technologies. [Link]
-
EAG Laboratories. (2022). Using ICP-MS to Measure Elemental Compositions in Drug Products. Retrieved from EAG Laboratories. [Link]
-
Dalton Pharma Services. (n.d.). ICP-MS Elemental Analysis. Retrieved from Dalton Pharma Services. [Link]
-
ResearchGate. (2007). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Retrieved from ResearchGate. [Link]
-
SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. Retrieved from SK pharmteco. [Link]
-
ACS Publications. (1999). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Retrieved from ACS Publications. [Link]
-
PubChem. (n.d.). 2-Amino-1-pentanol. Retrieved from PubChem. [Link]
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Safety Operating Guide
(S)-2-aminopentan-1-ol hydrochloride proper disposal procedures
OPERATIONAL GUIDE: Safe Disposal and Handling of (S)-2-Aminopentan-1-ol Hydrochloride
Executive Summary & Chemical Profile
(S)-2-aminopentan-1-ol hydrochloride (also known as L-Norvalinol HCl) is a chiral amino alcohol salt commonly used as a building block in pharmaceutical synthesis.[1] While often perceived as a benign amino acid derivative, its hydrochloride salt form introduces specific acidity and reactivity hazards that dictate its disposal pathway.
Immediate Action Required: Do not dispose of this substance down the drain. Despite its water solubility, it must be managed as Hazardous Chemical Waste due to its potential for aquatic toxicity and pH alteration in local water systems.
Chemical Identity Table
| Parameter | Specification |
| Chemical Name | (S)-2-aminopentan-1-ol hydrochloride |
| Synonyms | L-Norvalinol hydrochloride; (2S)-2-amino-1-pentanol HCl |
| CAS Number | 2025376-01-4 (Specific Isomer) / 4146-05-8 (General) |
| Molecular Formula | C₅H₁₃NO[1][2][3] · HCl |
| Molecular Weight | 139.62 g/mol |
| Physical State | White to off-white solid (Hygroscopic) |
| Acidity (10% aq.) | pH ~3.0 – 5.0 (Acidic due to HCl hydrolysis) |
| RCRA Status | Non-listed (manage as Characteristic Waste if pH < 2) |
Hazard Assessment & Pre-Disposal Characterization
Effective disposal requires understanding the causality of the hazard.[1] This is not merely "toxic" waste; it is a reactive acidic salt .
-
The Acidity Factor: Upon contact with moisture or mucous membranes, the hydrochloride moiety hydrolyzes. This releases protons (
), causing the irritation (H315, H319) associated with the compound. -
The Amine Factor: The amino group (
) is nucleophilic. If mixed indiscriminately in a waste container with aldehydes or ketones, it can undergo exothermic Schiff base formation. -
The Incompatibility Rule:
-
NEVER mix with Hypochlorites (Bleach): Formation of chloroamines (toxic gas).[1]
-
NEVER mix with Nitrites: Potential formation of carcinogenic nitrosamines.
-
Waste Stream Decision Matrix
The following logic gate determines the correct waste stream based on the physical state of your residual material.
Figure 1: Decision matrix for segregating (S)-2-aminopentan-1-ol hydrochloride waste streams. Note the distinction between halogenated and non-halogenated organic solvents.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired shelf stock, spill cleanup residues, or contaminated weighing boats.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]
-
Labeling: Affix a hazardous waste label. Clearly write: "Solid Waste: (S)-2-aminopentan-1-ol HCl. Irritant. Acidic."
-
Segregation: Ensure the bin does not contain strong oxidizers (e.g., permanganates) or strong bases (e.g., sodium hydroxide pellets), as accidental breakage could lead to heat generation.
-
Final Disposal: Seal tightly. Transfer to your facility's hazardous waste consolidation area for incineration.[1]
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Filtrates or reaction solutions containing the substance.[1][4]
-
Solvent Compatibility Check:
-
If dissolved in Dichloromethane (DCM) : Dispose in Halogenated Waste.
-
If dissolved in Methanol/Ethanol : Dispose in Non-Halogenated Waste.
-
-
pH Verification (Self-Validating Step):
-
Before adding to a large carboy, take a 1 mL aliquot of your waste.
-
Check pH using a strip.[1]
-
Validation: If pH < 2 (highly acidic), neutralize slowly with dilute Sodium Bicarbonate (
) to pH 5–9 before adding to the main waste drum.[1] This prevents corrosion of the waste drum and dangerous gas evolution.[1]
-
-
Transfer: Use a funnel. Avoid splashing. Close the carboy cap immediately after use to prevent volatile emissions.[1]
Protocol C: Empty Container Management
Applicability: Original vendor bottles.[1]
-
Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (water or methanol).
-
Rinsate Disposal: Collect the first rinse and dispose of it as Hazardous Liquid Waste (see Protocol B). Do not pour the first rinse down the drain.[1]
-
Defacing: Cross out the label and mark "EMPTY."[1]
-
Recycling/Trash: Once triple-rinsed and dried, the container is considered RCRA-empty and can be discarded in regular trash or glass recycling, depending on facility rules.
Emergency Spill Response Protocol
In the event of a powder spill, speed and containment are vital to prevent aerosolization (inhalation hazard).
Figure 2: Step-by-step workflow for managing a solid spill of (S)-2-aminopentan-1-ol hydrochloride.[1]
Critical Note on Cleanup: Because the salt is hygroscopic, it may become sticky if left exposed to humid air. Use a damp paper towel or spill pad to cover the powder before scooping. This prevents dust clouds (inhalation risk) and helps dissolve the solid for easier wiping.
References
-
Sigma-Aldrich. (S)-2-aminopentan-1-ol hydrochloride Safety Data Sheet (SDS). Product No. 2025376-01-4.[1][5] Retrieved from
-
PubChem. Compound Summary: 2-aminopentan-1-ol hydrochloride.[1] National Library of Medicine.[1] Retrieved from [1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Washington, D.C.[1] Retrieved from [1]
-
Fisher Scientific. Safety Data Sheet: L-Norvalinol.[1] Retrieved from [1]
Sources
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- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. (S)-2-aminopentan-1-ol hydrochloride | 2025376-01-4 [sigmaaldrich.com]
A Researcher's Guide to the Safe Handling of (S)-2-aminopentan-1-ol Hydrochloride
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides essential, experience-driven protocols for the safe handling of (S)-2-aminopentan-1-ol hydrochloride, a compound of interest for various research applications. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety measure, ensuring that best practices become second nature in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
(S)-2-aminopentan-1-ol hydrochloride is a chemical that demands respect. A thorough understanding of its hazard profile is the critical first step in a robust safety protocol. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards.
According to safety data sheets, similar amino alcohol compounds are classified as harmful if swallowed and can cause severe skin burns and eye damage[1][2]. Some forms may also be combustible liquids and harmful to aquatic life. It is crucial to treat (S)-2-aminopentan-1-ol hydrochloride with the appropriate level of caution, assuming a similar hazard profile.
Table 1: GHS Hazard Summary for Amino Alcohols
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 1B/2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation[1][2][3] |
| Serious Eye Damage/Irritation | Category 1/2 | H318/H319: Causes serious eye damage / Causes serious eye irritation[1][3] |
| Specific Target Organ Toxicity | Single Exposure | H335: May cause respiratory irritation[4][5] |
| Combustible Liquid | Category 4 | H227: Combustible liquid |
The hydrochloride salt form is a solid, which can mitigate the risk of vapor inhalation compared to its free-base liquid form[5]. However, the solid can exist as a fine powder, posing a risk of aerosolization during handling.
The Core of Safety: Personal Protective Equipment (PPE)
The selection of appropriate PPE is your primary defense against chemical exposure. The choice of each piece of equipment is directly dictated by the compound's hazard profile. It is not merely a checklist but a system of protection.
-
Eye and Face Protection: Due to the severe risk of eye damage, standard safety glasses are insufficient.
-
Minimum Requirement: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory[6].
-
Best Practice: When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles. This provides a secondary layer of protection for the entire face.
-
-
Skin Protection: The corrosive nature of this compound necessitates robust skin protection.
-
Gloves: Always wear compatible chemical-resistant gloves[1][7]. Nitrile gloves are a common and effective choice for protection against many chemicals, but it is crucial to check the manufacturer's compatibility data. Always inspect gloves for any signs of degradation or perforation before use. Employ proper glove removal technique to avoid contaminating your skin[1][7].
-
Lab Coat: A flame-resistant lab coat that is fully buttoned is required. This protects your skin and personal clothing from potential splashes.
-
Additional Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed[8].
-
-
Respiratory Protection: While the solid hydrochloride salt has low volatility, dust or aerosols can be generated during weighing and transfer.
-
Engineering Controls: The primary method for mitigating inhalation risk is to handle the compound within a certified chemical fume hood[9]. This provides adequate ventilation and containment.
-
When a Respirator is Needed: If a fume hood is not available or if procedures have a high potential for generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK) should be used[4][6][10]. A full-face respirator also offers the benefit of combined eye and respiratory protection[1].
-
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling (S)-2-aminopentan-1-ol hydrochloride minimizes risk and ensures reproducibility.
Preparation and Weighing:
-
Designate a Workspace: All work with this compound should be performed in a designated area, preferably within a chemical fume hood. Ensure that a safety shower and eyewash station are readily accessible[6][7].
-
Assemble Materials: Before starting, gather all necessary equipment: the chemical container, spatulas, weigh boats, and a pre-labeled receiving flask.
-
Don PPE: Put on all required PPE as detailed in the section above.
-
Weighing: Carefully weigh the desired amount of the solid compound. Use a light touch to minimize the generation of airborne dust. If possible, use a balance with a draft shield.
Dissolution and Reaction:
-
Solvent Addition: Slowly add the solvent to the solid. If the dissolution is exothermic, add the solvent portion-wise to control the temperature.
-
Mixing: Use magnetic or overhead stirring to ensure gentle and complete dissolution. Avoid vigorous shaking that could lead to splashes.
-
Reaction Monitoring: If the compound is part of a chemical reaction, monitor it closely for any signs of unexpected reactivity.
Workflow Diagram: Safe Handling of (S)-2-aminopentan-1-ol hydrochloride
Caption: A workflow for the safe handling of (S)-2-aminopentan-1-ol hydrochloride.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the chemical handling lifecycle. Improper disposal can lead to environmental contamination and pose a risk to others.
-
Waste Segregation: All waste contaminated with (S)-2-aminopentan-1-ol hydrochloride, including empty containers, used gloves, and disposable labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Disposal Method: Do not dispose of this chemical down the drain[1]. It must be disposed of through a licensed professional waste disposal service[1]. Often, this involves incineration in a chemical incinerator equipped with an afterburner and scrubber[1].
-
Surplus Material: Unused or surplus (S)-2-aminopentan-1-ol hydrochloride should also be disposed of as hazardous waste and not kept indefinitely.
Emergency Procedures: Being Prepared
In the event of an exposure or spill, a swift and correct response is vital.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[1].
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention[7].
-
Ingestion: Do NOT induce vomiting[1]. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].
-
Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
By integrating these principles and protocols into your daily laboratory work, you not only protect yourself and your colleagues but also uphold the integrity of your research. Safety is not a barrier to scientific progress; it is the foundation upon which it is built.
References
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Enamine. Safety Data Sheet.
- Fisher Scientific. Safety Data Sheet.
- Sigma-Aldrich. (2012, July 23). Safety Data Sheet.
- Fisher Scientific. (2012, May 21). Safety Data Sheet.
- Fisher Scientific. (2009, September 26). Safety Data Sheet.
- Nippon Nyukazai Co., Ltd. (2018, June 12). AMINO ALCOHOL EA Safety Data Sheet.
- Sigma-Aldrich. (S)-2-aminopentan-1-ol hydrochloride Product Page.
- Spectrum Chemical. (2016, September 16). Safety Data Sheet.
- PubChem. 4-Aminopentan-1-ol.
- TCI Chemicals. (2024, November 19). Safety Data Sheet.
- Thermo Fisher Scientific. (2022, April 8). Safety Data Sheet.
- Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
- Environmental Health & Safety, University of North Carolina at Chapel Hill. Safe Handling and Storage of Chemicals.
- Sigma-Aldrich. (S)-(+)-2-Amino-1-pentanol Product Page.
- University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.
- Advanced ChemBlocks. (2S)-2-Amino-1-pentanol hydrochloride 95%.
- Texas Tech University Departments. Biological Sciences General Chemical Safety OP.
- Sigma-Aldrich. (R)-2-Aminopentan-1-ol hydrochloride Product Page.
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- 4. (S)-(+)-2-氨基-1-戊醇 97% | Sigma-Aldrich [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
